N-methyl-N,4-diphenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-methyl-N,4-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-19(16-8-4-2-5-9-16)18(22)21-14-12-20(13-15-21)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKQNFHVTRDOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of Diphenylpiperazine Derivatives: A Technical Guide
Executive Summary
Diphenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of essential therapeutics including antihistamines (cyclizine), calcium channel blockers (cinnarizine), and antipsychotics. Their pharmacological versatility stems from the piperazine ring’s ability to orient aromatic pharmacophores in specific spatial vectors.
However, this structural flexibility presents unique analytical challenges. The piperazine ring undergoes rapid chair-chair interconversion and nitrogen inversion at room temperature, often resulting in averaged NMR signals that mask stereochemical detail. Furthermore, the electron-rich nitrogen atoms dictate specific fragmentation pathways in Mass Spectrometry (MS) and stereoelectronic effects in Infrared (IR) spectroscopy.
This guide provides a rigorous, self-validating framework for the structural elucidation of these derivatives, moving beyond basic assignment to dynamic conformational analysis.
NMR Spectroscopy: Conformational Dynamics
The primary challenge in analyzing diphenylpiperazines is distinguishing between the static chemical structure and its dynamic solution behavior.
The Dynamic Equilibrium
At room temperature (
Critical Protocol: To resolve the rigid chair conformation, Variable Temperature (VT) NMR is required. Cooling the sample to
Chemical Shift Analysis
The chemical environment of the piperazine protons is heavily influenced by the N-substituents (electronic anisotropy and induction).
Table 1: Diagnostic NMR Signals for 1,4-Diphenylpiperazine Derivatives
| Nucleus | Moiety | Chemical Shift ( | Multiplicity (RT) | Multiplicity (Low Temp) | Mechanistic Insight |
| Piperazine | Broad singlet/triplet | Two sets of multiplets | Protons | ||
| Aromatic (Ortho) | Doublet | Doublet | Upfield shift relative to benzene due to resonance donation from Piperazine N. | ||
| Benzhydryl | Singlet | Singlet | Characteristic of Cinnarizine-type derivatives. | ||
| Piperazine | - | - | Carbon shifts are less sensitive to dynamic averaging but broaden near coalescence. | ||
| Piperazine N | - | - | Highly sensitive to protonation state (salt vs. free base). |
Stereochemical Validation (NOESY)
To confirm the spatial arrangement of substituents (e.g., cis vs. trans in 2,5-dimethylpiperazine derivatives), NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
-
Key Interaction: A strong NOE correlation between 1,3-diaxial protons confirms a specific chair conformation.
-
Artifact Warning: In exchanging systems (RT), "Exchange peaks" (EXSY) can be confused with NOE peaks. Always run NOESY at low temperature or use ROESY to distinguish exchange (same phase as diagonal) from NOE (opposite phase).
NMR Workflow Visualization
The following diagram outlines the logical flow for complete structural assignment.
Figure 1: Decision tree for NMR structural elucidation, prioritizing dynamic analysis for broad signals.
Mass Spectrometry: Fragmentation Logic
Mass spectrometry provides critical evidence for the piperazine core through characteristic ring cleavage patterns.[1][2]
Ionization Techniques[2][3]
-
ESI (Electrospray Ionization): Preferred for polar derivatives and salts. Produces
with minimal fragmentation. -
EI (Electron Impact): Essential for structural fingerprinting. The high energy (
) induces diagnostic ring opening.
Diagnostic Fragmentation Pathways
The piperazine ring fragmentation is driven by
-
Piperazine Ring Cleavage: The ring typically cleaves at the C-C bond adjacent to the nitrogen, followed by C-N bond scission.[3]
-
Marker:
(aziridinium ion derivative) or (piperazine fragment).
-
-
Benzylic Cleavage: For benzhydryl or benzyl derivatives (e.g., Cinnarizine), the bond between the substituent and the nitrogen is weak.
-
Marker:
(Tropylium ion) for benzyl; for benzhydryl cation.
-
-
McLafferty-type Rearrangement: Occurs if alkyl chains are present on the nitrogen, transferring a
-hydrogen.
Table 2: Key MS Fragments for Diphenylpiperazines
| Fragment ( | Proposed Structure | Origin |
| 56 | Internal ring fragmentation (Retro-Diels-Alder like) | |
| 70 | Loss of substituent with retention of piperazine ring fragment | |
| 91 | Tropylium ion (Benzyl group cleavage) | |
| 119 | Phenyl-NCH fragment (N-phenyl derivatives) | |
| 167 | Benzhydryl cation (Diphenylmethyl group) |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.
Infrared Spectroscopy: Stereoelectronic Markers
While often secondary to NMR/MS, IR offers a unique probe for the stereochemistry of the nitrogen lone pair via Bohlmann Bands .
Bohlmann Bands (2700–2800 cm⁻¹)
These bands arise from the overlap of the nitrogen lone pair (
-
Presence: Indicates a trans-diaxial relationship between the lone pair and
-protons. This suggests the piperazine ring is in a defined chair conformation with the N-substituent equatorial (allowing the lone pair to be axial). -
Absence: Suggests N-inversion is rapid, the substituent is axial, or the lone pair is delocalized into an aromatic system (e.g., N-phenyl), which flattens the nitrogen pyramid and disrupts the
interaction.
Functional Group Validation
-
C-N Stretch:
(Strong).[4] -
Aromatic Overtones:
(Pattern indicates substitution: mono, ortho, meta, para).
Integrated Experimental Protocol
This protocol is designed to be self-validating. If the MS mass does not match the NMR integration, the sample purity or salt formation must be re-evaluated.
Step 1: Sample Preparation[1]
-
Free Base Extraction: If the derivative is a salt (HCl, fumarate), neutralize with
and extract into . Salts cause line broadening and shift N-adjacent protons. -
Solvent Selection: Use
(filtered through basic alumina to remove acidity) for standard analysis. Use DMSO- if solubility is poor, but be aware of solvent viscosity broadening signals.
Step 2: Data Acquisition[1]
-
MS (Screening): Run ESI-MS in positive mode. Confirm
. -
NMR (1D): Acquire
NMR with a long relaxation delay ( ) to ensure accurate integration of aromatic vs. aliphatic protons. -
Validation Check: Calculate the ratio of Aromatic Protons (
) to Piperazine Protons ( ). For a standard diphenylpiperazine, this ratio should be exactly ( ). Deviation indicates impurity or incorrect structure.
Step 3: Advanced Characterization (If Signals are Broad)
-
Temperature Drop: Lower probe temperature to
( ). -
Re-acquire
: If the broad singlet at splits into two distinct multiplets, the piperazine ring is flipping. -
COSY: Assign the spin systems of the now-resolved axial and equatorial protons.
References
-
Wodtke, R., et al. (2018).[5] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Abreu, A., et al. (2006).[6] 13C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Bohlmann band theory).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. (13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Cytotoxicity Profiling of Novel Piperazine-Quinoline Hybrids
Executive Summary: The Piperazine Advantage
The piperazine scaffold remains a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (solubility, lipophilicity) while serving as a rigid linker that orients pharmacophores into precise 3D biological space.[1]
This guide focuses on a specific, high-potential subclass: Piperazine-Quinoline Hybrids . Recent data (2024-2025) suggests these hybrids transcend simple cytotoxicity, acting as dual-mechanism agents that simultaneously disrupt the PI3K/Akt/mTOR signaling axis and induce mitochondrial-mediated apoptosis .
This document outlines a self-validating workflow for evaluating these compounds, moving beyond basic IC50 generation to mechanistic deconvolution.
Chemical Rationale & SAR Logic
Why Piperazine?
The piperazine ring acts as more than a passive linker.[2] Its chair conformation dictates the spatial arrangement of the quinoline (intercalator/kinase inhibitor) and the tail group (solubility/specificity).
-
N1 Position: typically substituted with the quinoline core.[3] The nitrogen lone pair often participates in hydrogen bonding with residues like Asp or Glu in the ATP-binding pocket of kinases.
-
N4 Position: The "diversity vector." Substitution here with bulky aryl or alkyl groups modulates lipophilicity (LogP) and cell permeability.
-
Causality: The protonation of the piperazine nitrogens at physiological pH (pKa ~9.8) enhances lysosomal trapping and accumulation in the acidic microenvironment of tumors, a key driver of selectivity.
Experimental Workflow
The following diagram illustrates the logical progression from compound synthesis to mechanistic validation.
Figure 1: Integrated workflow for evaluating novel piperazine derivatives. The process enforces a QC gate before biological testing to prevent false positives due to impurities.
Protocol 1: High-Fidelity Cytotoxicity Screening (MTT Assay)
Standard MTT protocols often suffer from "edge effects" and metabolic interference. This optimized protocol mitigates those errors.
Objective
Determine the IC50 (Half-maximal inhibitory concentration) of Novel Piperazine Compounds (NPCs) in A549 (Lung) and MCF-7 (Breast) cancer lines.
Materials
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 5 mg/mL in PBS.[4] Filter sterilized.
-
Solvent: DMSO (Spectrophotometric grade).
-
Controls: Doxorubicin (Positive), 0.1% DMSO (Vehicle).
Step-by-Step Methodology
-
Seeding (Day 0):
-
Harvest cells in the exponential growth phase.
-
Critical Step: Seed 5,000–8,000 cells/well in 100 µL media.
-
Expert Insight: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.). Fill them with sterile PBS to create a humidity barrier. This prevents evaporation-driven "edge effects" that skew data.
-
-
Compound Treatment (Day 1):
-
Perform serial dilutions (100 µM to 0.1 µM) in a separate "master plate" to ensure mixing homogeneity.
-
Transfer 100 µL of 2X concentrated compound to the assay plate (Final Volume: 200 µL).
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition (Day 3/4):
-
Add 20 µL of MTT stock (5 mg/mL) directly to each well.
-
Incubate for 3–4 hours .
-
Checkpoint: Check for purple formazan crystals under a microscope.[5] If crystals are sparse in control wells, extend incubation.
-
-
Solubilization:
-
Readout:
-
Measure Absorbance (OD) at 570 nm (signal) and 630 nm (background reference).
-
Calculate:
.
-
Data Analysis & Interpretation
Quantitative data from recent piperazine-quinoline studies [1, 2] typically yield the following profile:
| Cell Line | Tissue Origin | Compound Class | Typical IC50 (µM) | Interpretation |
| A549 | Lung | Piperazine-Quinoline | 1.8 – 5.5 | High Potency (Comparable to Cisplatin) |
| MCF-7 | Breast | Piperazine-Quinoline | 2.3 – 9.1 | Moderate Potency |
| HEK293 | Kidney (Normal) | Piperazine-Quinoline | > 50.0 | High Selectivity Index (SI > 10) |
Note: A Selectivity Index (SI) > 10 indicates the compound is selectively toxic to cancer cells, a crucial "Go/No-Go" criterion.
Protocol 2: Mechanistic Deconvolution (Apoptosis vs. Necrosis)
Cytotoxicity alone is insufficient. We must prove the compound induces programmed cell death (apoptosis) rather than uncontrolled lysis (necrosis), which causes inflammation.
Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry[3][6][7][8]
Rationale:
-
Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.[3][6]
-
PI: Intercalates DNA only when the cell membrane is compromised (late apoptosis/necrosis).
Protocol:
-
Treatment: Treat 1x10⁶ cells with the IC50 concentration of the piperazine compound for 24 hours.
-
Harvesting: Collect media (floating cells) AND trypsinize adherent cells.[6] Crucial: Floating cells are often the apoptotic ones; discarding them leads to false negatives.
-
Staining:
-
Wash 2x with cold PBS.
-
Resuspend in 1X Binding Buffer.[7]
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min in the dark at RT.
-
-
Analysis: Analyze immediately on a flow cytometer (e.g., BD FACSCanto).
Expected Results:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism for piperazines).
-
Q2 (Annexin+/PI+): Late Apoptosis.
Mechanistic Pathway Visualization
Novel piperazine-quinoline hybrids often act as dual inhibitors. They inhibit the PI3K/Akt survival pathway while simultaneously triggering Mitochondrial (Intrinsic) Apoptosis .
Figure 2: Dual mechanism of action. The compound inhibits the PI3K/Akt survival axis while shifting the Bax/Bcl-2 ratio to trigger mitochondrial outer membrane permeabilization (MOMP).
References
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. MDPI. (2025). [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. (2025).[2] [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity. PMC. (2024). [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability. CLYTE Technologies. (2025). [Link]
-
Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2. MDPI. (2019). [Link]
Sources
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. researchhub.com [researchhub.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Investigating the Anti-inflammatory Properties of Piperazine Carboxamides: From Mechanistic Insights to Preclinical Validation
An In-Depth Technical Guide
Introduction: The Therapeutic Rationale for Targeting Inflammation with Piperazine Carboxamides
Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens.[1] However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] While corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, their long-term use is associated with significant side effects, creating a persistent demand for safer and more effective therapeutic agents.[1]
The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry.[2][3] Its unique structural and physicochemical properties—conformational flexibility, two protonatable nitrogen atoms, and amenability to diverse substitutions—make it an ideal core for interacting with a wide range of biological targets.[4] When incorporated into a carboxamide structure, the resulting piperazine carboxamides have shown potential across various therapeutic areas. This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically investigate the anti-inflammatory properties of this promising class of compounds, from initial synthesis and screening to preclinical validation.
Part 1: The Chemical Foundation - Synthesis of Piperazine Carboxamide Libraries
The exploration of any chemical class begins with its synthesis. The goal is to create a diverse library of compounds to enable robust structure-activity relationship (SAR) studies.[5][6] The N,N'-disubstituted piperazine core allows for systematic modification at two distinct points, enabling fine-tuning of properties like potency, selectivity, and pharmacokinetics.[4]
A common and effective method for synthesizing piperazine carboxamides involves the nucleophilic substitution reaction of a piperazine intermediate with various acid chlorides or the amide coupling with carboxylic acids.[7][8]
Experimental Protocol: General Synthesis of N-Aryl/Alkyl-N'-Aroyl Piperazine Carboxamides
This protocol outlines a standard procedure for the synthesis of a target piperazine carboxamide derivative.
Rationale: This two-step approach allows for the controlled and separate introduction of diverse substituents on both nitrogen atoms of the piperazine ring, which is crucial for building a chemical library for SAR studies. Using a base like triethylamine is essential to neutralize the HCl byproduct of the reaction.[7]
Step-by-Step Methodology:
-
N-Monosubstitution:
-
To a solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add triethylamine (1.1 eq).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add the desired sulfonyl chloride or alkyl/aryl halide (1.0 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted piperazine intermediate.
-
-
N'-Acylation (Carboxamide Formation):
-
Dissolve the monosubstituted piperazine intermediate (1.0 eq) in dry DCM and cool to 0-5°C.
-
Add triethylamine (3.0 eq) and stir for 10 minutes.
-
Add the desired acid chloride (1.0 eq) to the mixture.[7]
-
Alternatively, for amide coupling with a carboxylic acid, use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8]
-
Allow the reaction to stir at room temperature for 5-6 hours, monitoring by TLC.[7]
-
Once complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final piperazine carboxamide derivative.
-
-
Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[8][9]
Part 2: In Vitro Screening - Identifying and Characterizing Bioactivity
In vitro assays are the cornerstone of initial screening, offering a cost-effective and high-throughput means to identify promising candidates and elucidate their mechanism of action before proceeding to more complex models.[1] A tiered screening approach is most effective.
Workflow for In Vitro Anti-Inflammatory Screening
Caption: High-level workflow for in vitro screening of piperazine carboxamides.
Primary Screening: Cytotoxicity and Nitric Oxide Inhibition
Causality: Before assessing anti-inflammatory activity, it's critical to determine the cytotoxicity of the compounds. A compound that kills the cells will falsely appear to reduce inflammatory markers. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability. Once non-toxic concentrations are established, the Griess assay for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) serves as an excellent primary screen.[10] LPS mimics bacterial infection, inducing a strong inflammatory response, and NO is a key inflammatory mediator.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the piperazine carboxamide compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Secondary Screening: Elucidating the Mechanism of Action
Compounds that show significant NO inhibition are advanced to secondary screening to understand their mechanism.
Key Mechanistic Questions:
-
Do the compounds inhibit pro-inflammatory cytokines?
-
Do they act on the cyclooxygenase (COX) pathway, similar to NSAIDs?
-
Do they target upstream signaling pathways like Nuclear Factor-kappa B (NF-κB)?[5]
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.[10][11] Their levels can be quantified from the supernatant of LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA) kits, providing specific data on the compound's ability to modulate these key mediators.
Many NSAIDs function by inhibiting COX-1 and COX-2 enzymes.[12] Commercially available COX-1/COX-2 inhibition assay kits can determine if the piperazine carboxamides share this mechanism. Identifying COX-2 selective inhibitors is often a key goal, as this can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
Potential Inflammatory Signaling Pathway Targeted by Piperazine Carboxamides
Caption: Potential inhibition of the NF-κB signaling pathway by piperazine carboxamides.
Part 3: In Vivo Validation - Assessing Efficacy in a Living System
In vivo models are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a complex biological system.[13] The choice of model is critical and should align with the intended therapeutic application.[13][14] For acute inflammation, the carrageenan-induced paw edema model is a widely used and well-validated standard.[11][15]
Rationale for Model Selection
The carrageenan-induced paw edema model is an acute, non-immune, and reproducible inflammatory model.[15] The inflammatory response is biphasic: the early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins, which are synthesized by COX enzymes.[12] This allows for an initial assessment of whether a compound's mechanism is related to prostaglandin synthesis.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., Piperazine Carboxamide at 10, 30, 100 mg/kg, p.o.)
-
-
Administer the respective treatments orally (p.o.) one hour before inducing inflammation.
-
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation: Summarizing In Vivo Efficacy
Quantitative data from the paw edema model should be summarized in a clear, tabular format.
Table 1: Effect of Piperazine Carboxamide (PC-XYZ) on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| PC-XYZ | 10 | 0.71 ± 0.05 | 16.5% |
| PC-XYZ | 30 | 0.54 ± 0.03 | 36.5% |
| PC-XYZ | 100 | 0.39 ± 0.04* | 54.1% |
| Statistically significant difference (p < 0.05) compared to the Vehicle Control group. |
Conclusion and Future Directions
This guide provides a structured, technically grounded framework for the systematic investigation of piperazine carboxamides as potential anti-inflammatory agents. By progressing from rational synthesis and high-throughput in vitro screening to mechanistic elucidation and validation in established in vivo models, researchers can efficiently identify and characterize promising lead candidates. The versatility of the piperazine scaffold suggests that further optimization through SAR studies could yield novel therapeutics with improved efficacy and safety profiles.[4][16] Future work should focus on exploring their effects in chronic inflammation models (e.g., adjuvant-induced arthritis) and conducting detailed pharmacokinetic and toxicological studies to pave the way for clinical development.[17]
References
- Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.
- In vitro pharmacological screening methods for anti-inflammatory agents.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
- Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.
- Inflammation and Immunology Models.
- Anti-Inflamm
- Synthesis of piperazine-hydrazinocarboxamide derivatives. Reagents and...
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry.
- Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III: synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides. PubMed.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Publisher not specified).
- Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of g
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
- What is the mechanism of Piperazine?
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Deriv
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed.
- Piperazine | Johns Hopkins ABX Guide. Johns Hopkins ABX Guide.
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- SAR for anti‐inflammatory and antioxidant agents.
- Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety.
- Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Rel
- Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Request PDF.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - Rasheed - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 11. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nuvisan.com [nuvisan.com]
Stability and degradation profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide
An In-Depth Technical Guide to the Stability and Degradation Profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide
Introduction: Unveiling the Chemical Resilience of a Novel Piperazine Carboxamide
N-methyl-N,4-diphenylpiperazine-1-carboxamide is a molecule of significant interest within contemporary pharmacological research, belonging to a class of compounds known for their diverse biological activities. Its structure, which combines a piperazine core, a diphenylamine moiety, and a tertiary carboxamide, presents a unique profile for potential therapeutic applications. However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its chemical stability. The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1]
This technical guide provides a comprehensive framework for elucidating the stability and degradation profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind its potential degradation pathways, outline a robust strategy for conducting forced degradation studies, and detail the development of a stability-indicating analytical method. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to rigorously assess the chemical integrity of this compound. The principles and workflows described herein are grounded in established scientific literature and adhere to the guiding principles of the International Council for Harmonisation (ICH), particularly guidelines Q1A(R2) and Q1B, which govern stability and photostability testing.[2]
Section 1: Predicted Degradation Pathways Based on Molecular Architecture
The chemical architecture of N-methyl-N,4-diphenylpiperazine-1-carboxamide features several functional groups known to be susceptible to degradation under various environmental conditions. A proactive analysis of these structural liabilities allows us to predict the most probable degradation pathways, which is the first step in designing a comprehensive stability study.
Hydrolytic Degradation: The Vulnerable Amide Bond
The tertiary carboxamide linkage is the most probable site for hydrolysis. This reaction involves the cleavage of the C-N bond and can be catalyzed by both acidic and basic conditions.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield 4-phenylpiperazine-1-carboxylic acid and N-methylaniline.
-
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally slower for amides compared to esters but can be significant, especially at elevated temperatures.[3][5][6] The products of this pathway would be the same as in the acid-catalyzed route.
Oxidative Degradation: Targeting the Nitrogen Centers
The molecule possesses multiple nitrogen atoms that can serve as centers for oxidation.
-
Piperazine and Diphenylamine Nitrogens: The tertiary amine within the piperazine ring and the diphenylamine nitrogen are susceptible to oxidation, which can lead to the formation of N-oxides. The diphenylamine moiety, in particular, is known to be an effective antioxidant, which implies it can be readily oxidized.[7] This oxidation can sometimes result in the formation of colored degradation products.[8]
-
Radical-Mediated Oxidation: The reaction with hydroxyl radicals or other reactive oxygen species can initiate degradation.[9] This can involve hydrogen abstraction from positions alpha to the nitrogen atoms or from the aromatic rings, leading to a cascade of further reactions and potentially complex degradation product profiles.[10][11][12][13]
Photolytic Degradation: The Influence of Aromatic Systems
The presence of two phenyl rings suggests that the molecule will absorb UV radiation, making it potentially susceptible to photodegradation. Absorbed energy can promote the molecule to an excited state, from which it can undergo various reactions, including bond cleavage, rearrangement, or reaction with atmospheric oxygen to form photo-oxidation products.[14]
Thermal Degradation: High-Energy Pathways
At elevated temperatures, molecules can gain sufficient energy to undergo bond scission. For piperazine derivatives, thermal degradation can be complex, potentially involving ring-opening reactions initiated by the nucleophilic attack of one piperazine molecule on another.[15][16][17][18][19] While this is more relevant at very high temperatures, it is a critical parameter to assess for determining safe manufacturing and storage conditions.
Section 2: A Practical Guide to Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[20] The objective is to intentionally degrade the API under conditions more severe than accelerated stability testing to generate the likely degradation products.[2][21] This process is essential for demonstrating the specificity of the analytical method and for understanding the molecule's intrinsic stability.[20] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[2]
Recommended Stress Conditions
The following table summarizes the recommended starting conditions for the forced degradation study of N-methyl-N,4-diphenylpiperazine-1-carboxamide. These conditions should be adjusted based on the observed stability of the molecule.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24-72 hours | To challenge the stability of the carboxamide bond in an acidic environment. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | 24-72 hours | To assess the lability of the carboxamide bond under basic conditions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp. | 24 hours | To induce the formation of N-oxides and other oxidative degradants. |
| Thermal Stress | Solid Drug Substance | 80 °C | 7 days | To evaluate the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | Solid & Solution (in Quartz) | ICH Q1B conditions | Per ICH Q1B | To assess degradation upon exposure to light, as mandated by regulatory guidelines. |
Experimental Protocol: Forced Degradation Workflow
This protocol outlines a systematic approach to executing the forced degradation study.
Materials:
-
N-methyl-N,4-diphenylpiperazine-1-carboxamide
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M HCl, 0.1 M NaOH, 30% H₂O₂
-
Calibrated oven and photostability chamber
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: To separate vials, add an aliquot of the stock solution and an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place the vials in an oven at 60°C.
-
Oxidation: To a vial, add an aliquot of the stock solution and an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal: Weigh a small amount of the solid API into a vial and place it in an oven at 80°C.
-
Photostability: Expose both solid API and a solution of the API to light conditions as specified in ICH Q1B guidelines.
-
-
Time Point Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24, 48, 72 hours for hydrolysis). For thermal and photostability, test at the end of the exposure period.
-
Neutralization and Dilution:
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH before dilution.
-
For base-stressed samples, neutralize with an equivalent amount of HCl before dilution.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Control Samples: Prepare an unstressed control sample by diluting the stock solution to the final concentration. Prepare a blank solution containing only the stressor and solvent.
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method.
Section 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure capable of accurately quantifying the API in the presence of its degradation products, impurities, and excipients.[22][23][24] Reversed-phase HPLC with UV detection is the most common and effective technique for this purpose.[25]
Causality in Method Development Choices
-
Column Chemistry: A C18 column is the standard starting point due to its versatility. However, given the aromatic nature of the diphenylamine moiety, a Phenyl-Hexyl column could offer alternative selectivity through pi-pi interactions, potentially improving the resolution between the parent compound and aromatic degradants.
-
Mobile Phase pH: The piperazine moiety is basic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will ensure that the piperazine nitrogen is protonated. This typically results in better peak shape and consistent retention for basic analytes.
-
Detector Selection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector allows for the assessment of peak purity across the entire UV spectrum of a peak, providing strong evidence that a peak is not co-eluting with a hidden impurity or degradant. The wavelength for quantification should be selected at the absorbance maximum of the parent compound to ensure high sensitivity.
Protocol: HPLC Method Development
Objective: To develop a gradient reversed-phase HPLC method that separates N-methyl-N,4-diphenylpiperazine-1-carboxamide from all process impurities and degradation products.
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA, 254 nm (or absorbance maximum)
-
Injection Volume: 10 µL
Development Steps:
-
Scouting Gradient: Perform a fast gradient run (e.g., 5% to 95% B in 15 minutes) on the unstressed API to determine its approximate retention time.
-
Analysis of Stressed Samples: Inject the most degraded sample (often the acid or base hydrolysis sample) using the scouting gradient. This will reveal the retention times of the major degradation products.
-
Gradient Optimization: Adjust the gradient slope to improve the resolution between the parent peak and the nearest eluting degradant peaks.
-
If degradants are eluting too early, start with a lower initial percentage of Mobile Phase B.
-
If degradants are co-eluting with the main peak, flatten the gradient around the elution time of the API.
-
-
Peak Purity Assessment: Use the PDA detector software to assess the peak purity of the API peak in all stressed samples. A peak purity angle less than the purity threshold indicates the method is specific.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 4: Structural Elucidation of Degradation Products
Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and assessing potential safety risks. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive technique for this purpose.[26]
Methodology:
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the parent drug and its degradants.
-
Molecular Formula Generation: Use the accurate mass data to generate possible elemental compositions for each degradation product.
-
Tandem MS (MS/MS): Fragment the ions of the degradation products to obtain structural information. By comparing the fragmentation pattern of a degradant to that of the parent drug, one can often pinpoint the site of modification (e.g., hydrolysis of the amide, addition of an oxygen atom).
-
Pathway Confirmation: The identified structures are then used to confirm or revise the predicted degradation pathways outlined in Section 1.
Conclusion
This guide provides a comprehensive, science-driven framework for assessing the stability and degradation profile of N-methyl-N,4-diphenylpiperazine-1-carboxamide. By integrating knowledge of its chemical structure with systematic experimental design, researchers can effectively predict and confirm its degradation pathways. The successful development and validation of a stability-indicating HPLC method is the ultimate goal of this process, providing a robust tool to ensure the quality, purity, and potency of the drug substance throughout its development lifecycle. A thorough understanding of a molecule's vulnerabilities is not a liability; it is a critical asset that enables the development of stable formulations, the definition of appropriate storage conditions, and ultimately, the delivery of a safe and effective therapeutic agent.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- White Rose Research Online. (2021, January 8). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- ACS Publications. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
- ACS Publications. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
- ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions.
- PMC. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- PubMed. (n.d.). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver.
- MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions.
- ResearchGate. (2023, June 14). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
- ACS Publications. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research.
- Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs.
- ResearchGate. (2025, August 6). (PDF) Oxidative polymerization of diphenylamine: A mechanistic study.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- ResearchGate. (2025, August 7). (PDF) Diphenylamine: An unusual antioxidant.
- Wikipedia. (n.d.). Diphenylamine.
- ACS Publications. (n.d.). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters | The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Oxidation of diphenylamine by hydroxyl radicals and excitation of the diphenylamino and hydroxyl adduct radicals | The Journal of Physical Chemistry.
- ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- RSC Publishing. (2010, January 15). Analytical Methods.
- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
- Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
- Benchchem. (n.d.). N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5.
- Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, November 24). A Novel, Stability Indicating RP-HPLC Method for Determination of Tafamidis in Capsule Dosage Form.
- WHO. (2022, June). Draft proposal for inclusion in The International Pharmacopoeia.
- ResearchGate. (2025, December 21). A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations.
- LookChem. (n.d.). N-METHYL PIPERAZINE.
- PubMed. (n.d.). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history.
- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
- Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ChemScene. (n.d.). 4-[(methylamino)methyl]-n-phenylpiperidine-1-carboxamide hydrochloride.
- PubChem. (n.d.). N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460.
- PubChem. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride.
- Google Patents. (n.d.). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. jddtonline.info [jddtonline.info]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Diphenylamine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biomedres.us [biomedres.us]
- 21. researchgate.net [researchgate.net]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. researchgate.net [researchgate.net]
- 24. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application of N-arylpiperazines in Alzheimer's Disease Research: A Technical Guide for Drug Discovery
Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Promise of N-Arylpiperazines
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that represents the most common cause of dementia globally.[1][2] Its complex pathophysiology is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[1][2] Current therapeutic strategies, primarily focused on single targets like cholinesterase inhibition, offer only symptomatic relief.[3][4] This has propelled the development of multi-target-directed ligands (MTDLs), single molecules designed to engage multiple pathological pathways simultaneously.[5][6]
The N-arylpiperazine scaffold has emerged as a "privileged structure" in central nervous system (CNS) drug discovery due to its synthetic tractability and ability to interact with a wide range of biological targets.[7][8] In the context of AD, N-arylpiperazine derivatives are being extensively investigated for their potential to concurrently modulate key components of the disease cascade, including cholinesterases, Aβ and tau aggregation, and neurotransmitter systems like the serotonergic and dopaminergic pathways that are dysregulated in AD.[9][10][11][12] This guide provides a comprehensive overview of the application of N-arylpiperazines in AD research, complete with detailed protocols for their synthesis, characterization, and evaluation in relevant in vitro and in vivo models.
Multi-Target Therapeutic Strategy of N-Arylpiperazines in Alzheimer's Disease
N-arylpiperazine-based compounds are designed to interact with multiple targets implicated in the progression of Alzheimer's disease. This multi-pronged approach aims to achieve a more significant therapeutic effect than single-target agents.
Caption: Multi-target engagement of N-arylpiperazines in AD.
Synthesis and Characterization of N-Arylpiperazine Derivatives
The synthesis of N-arylpiperazine derivatives is typically achieved through well-established chemical methodologies, allowing for the systematic modification of different parts of the molecule to optimize its multi-target activity.
General Synthetic Scheme
A common synthetic route involves the nucleophilic substitution reaction between an appropriate aniline and bis(2-chloroethyl)amine, followed by functionalization of the second nitrogen of the piperazine ring.[13][14]
Caption: Generalized synthetic workflow for N-arylpiperazines.
Protocol 1: Synthesis of a Representative N-Arylpiperazine Derivative
This protocol describes the synthesis of a hypothetical N-arylpiperazine derivative.
Materials:
-
Aryl amine (1.0 eq)
-
bis(2-chloroethyl)amine hydrochloride (1.1 eq)
-
Diethylene glycol monomethyl ether (diglyme)
-
Triethylamine (3.0 eq)
-
Acyl chloride or sulfonyl chloride (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the aryl amine in diglyme, add bis(2-chloroethyl)amine hydrochloride.
-
Heat the reaction mixture to 150°C for 24-48 hours.[14]
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-arylpiperazine intermediate by column chromatography.
-
Dissolve the purified 1-arylpiperazine in DCM and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of the acyl chloride or sulfonyl chloride.[13]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final N-arylpiperazine derivative by column chromatography.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the synthesized compounds.[4][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the final products.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds, which should typically be >95% for biological testing.[13]
In Vitro Screening Cascade: Detailed Protocols
A systematic in vitro screening cascade is essential to characterize the multi-target profile of novel N-arylpiperazine derivatives.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[9][17][18]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of test compounds and Donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL).[9]
-
Incubate the plate at 25°C for 10 minutes.[9]
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.[9]
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay monitors the formation of Aβ fibrils.[8][19][20]
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (20 mM, pH 8.0) containing 0.2 mM EDTA and 1 mM NaN₃[8]
-
Test compounds and reference inhibitor (e.g., Curcumin)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in buffer.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution (final concentration >1 µM) with the test compound at various concentrations.[8]
-
Add ThT to a final concentration of 20 µM.[8]
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm at regular time intervals for up to 24 hours.[8][19]
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Calculate the percentage of inhibition of Aβ aggregation at the plateau phase.
-
Determine the IC50 value for the inhibition of Aβ aggregation.
Protocol 4: Tau Aggregation Inhibition Assay (Thioflavin S Assay)
This assay is used to assess the ability of compounds to inhibit the aggregation of tau protein.[6][7][11]
Materials:
-
Recombinant tau protein (e.g., the K18 fragment)
-
Heparin (as an inducer of aggregation)
-
Thioflavin S (ThS)
-
Aggregation buffer (e.g., 10 mM HEPES, pH 7.5, 5 mM DTT, 0.1 mM EDTA)[7]
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, mix the tau protein solution (e.g., 6 µM) with the test compound at various concentrations in the aggregation buffer.[7]
-
Add ThS to a final concentration of 20 µM.[7]
-
Initiate aggregation by adding heparin (e.g., 30 µM).[7]
-
Incubate the plate at 37°C with shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~510 nm over time.[7]
-
Calculate the percentage of inhibition of tau aggregation and determine the IC50 value.
Protocol 5: Serotonin and Dopamine Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of N-arylpiperazine derivatives for specific serotonin (e.g., 5-HT₂ₐ) and dopamine (e.g., D₂) receptors.[10][21][22][23]
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO-K1 cells stably transfected with human 5-HT₂ₐ or D₂ receptors)[10][23]
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂)[21][23]
-
Non-specific binding ligand (e.g., methysergide for 5-HT₂ₐ, butaclamol for D₂)[22][23]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[23]
-
Test compounds
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For the determination of non-specific binding, add a high concentration of the non-specific binding ligand instead of the test compound.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-120 minutes).[23]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value (inhibitory constant) for the test compound using the Cheng-Prusoff equation.[24]
Protocol 6: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults, such as Aβ-induced toxicity.[25][26][27]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Aβ₁₋₄₂ oligomers (as the neurotoxic agent)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[26]
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Expose the cells to Aβ₁₋₄₂ oligomers (e.g., 10 µM) for 24 hours.[26]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[26]
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
In Vivo Efficacy Evaluation: Detailed Protocols
Promising compounds from in vitro screening should be advanced to in vivo models to assess their efficacy in a more complex biological system.
Protocol 7: Scopolamine-Induced Amnesia Model in Mice
This model is used to evaluate the potential of compounds to reverse cholinergic deficit-induced memory impairment.[28][29][30][31]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Scopolamine hydrobromide
-
Test compound
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Procedure:
-
Administer the test compound to the mice at a predetermined dose and route (e.g., intraperitoneal, oral).
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) to induce amnesia.[28][30]
-
After a further 30 minutes, subject the mice to behavioral tests to assess learning and memory.
-
Compare the performance of the compound-treated group with the scopolamine-treated control group and a vehicle-treated control group.
Protocol 8: 5xFAD Transgenic Mouse Model of Alzheimer's Disease
The 5xFAD mouse model exhibits rapid and robust amyloid pathology and cognitive deficits, making it a valuable tool for evaluating potential AD therapeutics.[1][5][33][34]
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
Test compound
-
Behavioral testing apparatus (e.g., Y-maze, novel object recognition test)
Procedure:
-
Treat 5xFAD mice with the test compound over a chronic period (e.g., several weeks or months), starting at an age when pathology begins to develop (e.g., 3-6 months).
-
Conduct behavioral tests to assess cognitive function:
-
At the end of the treatment period, collect brain tissue for biochemical and histopathological analysis.
-
Biochemical Analysis: Measure Aβ plaque load, levels of soluble and insoluble Aβ species, and markers of neuroinflammation using techniques like ELISA and Western blotting.[5]
-
Histopathology: Perform immunohistochemical staining for Aβ plaques and activated microglia and astrocytes.
-
Data Analysis and Interpretation
The data generated from the in vitro and in vivo assays should be statistically analyzed to determine the significance of the findings.
| Assay | Key Parameters | Representative Data (Hypothetical Compound) |
| AChE Inhibition | IC₅₀ (µM) | 1.5 |
| Aβ Aggregation Inhibition | IC₅₀ (µM) | 5.2 |
| Tau Aggregation Inhibition | IC₅₀ (µM) | 8.9 |
| 5-HT₂ₐ Receptor Binding | Kᵢ (nM) | 25 |
| D₂ Receptor Binding | Kᵢ (nM) | 50 |
| Neuroprotection (vs. Aβ) | EC₅₀ (µM) | 2.8 |
Table 1: Summary of In Vitro Data for a Hypothetical N-Arylpiperazine Compound.
Conclusion
The N-arylpiperazine scaffold represents a highly versatile platform for the development of multi-target-directed ligands for the treatment of Alzheimer's disease. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of novel N-arylpiperazine derivatives. By systematically applying these methodologies, researchers can effectively identify and optimize lead compounds with the potential to address the multifaceted nature of this devastating neurodegenerative disorder.
References
- Chakraborty, S., et al. (2017). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 7(10), 1015-1020.
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Retrieved from [Link]
- Avila, J., et al. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments, (95), e52431.
-
Creative Biolabs. (2018). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
- Di Miceli, M., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14373.
- Lee, J. S., et al. (2016). Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. PLOS ONE, 11(8), e0159823.
- Manjunath, B. S., & T.M., S. (2018). Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. International Journal of Basic & Clinical Pharmacology, 7(5), 896-900.
-
Scantox. (2022). 5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. Retrieved from [Link]
- Oblak, A. L., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications. Frontiers in Aging Neuroscience, 13, 713728.
- Bukvic, M., et al. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]-piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). Molecules, 20(11), 19865-19884.
- van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
DB-ALM. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
- Kim, T. K., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer’s Disease. International Journal of Molecular Sciences, 24(20), 15065.
- Kumar, D., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. ACS Omega, 5(42), 27508-27517.
-
protocols.io. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Retrieved from [Link]
- D'Souza, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1149454.
- S., S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(02), 089-093.
-
ResearchGate. (n.d.). Thioflavin S (ThS) fluorescence assay for compounds that inhibit aggregation of tau into PHFs (upper part), and compounds that disaggregate preformed PHFs (lower part). Retrieved from [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
protocols.io. (2024). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. Retrieved from [Link]
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
Alzforum. (n.d.). Thioflavin-S staining protocol. Retrieved from [Link]
-
protocols.io. (n.d.). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Retrieved from [Link]
- Google Patents. (2008). US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
- da Silva, C. H. T. P., et al. (2022).
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
-
Medscape. (2024). Alzheimer Disease Medication. Retrieved from [Link]
- Slaninova, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 734.
-
WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]
-
I.A.S.R. (n.d.). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Retrieved from [Link]
-
bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from [Link]
-
ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
-
University of Cambridge. (n.d.). Thioflavin T spectroscopic assay. Retrieved from [Link]
- Li, Y., et al. (2014). Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42. Neural Plasticity, 2014, 698295.
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]
- Glisic, S., et al. (2015). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 21(27), 3918-3925.
-
University of Belgrade. (n.d.). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Retrieved from [Link]
- Bautista-Aguilera, Ó. M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3163.
Sources
- 1. neuros.creative-biolabs.com [neuros.creative-biolabs.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. criver.com [criver.com]
- 6. alzforum.org [alzforum.org]
- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N’-(Aryldiazenyl)- Piperazines [benthamopenarchives.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. japsonline.com [japsonline.com]
- 19. protocols.io [protocols.io]
- 20. Thioflavin T spectroscopic assay [assay-protocol.com]
- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. biorxiv.org [biorxiv.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 27. accegen.com [accegen.com]
- 28. njppp.com [njppp.com]
- 29. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 30. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia | PLOS One [journals.plos.org]
- 32. oatext.com [oatext.com]
- 33. scantox.com [scantox.com]
- 34. mdpi.com [mdpi.com]
Assessing the In Vivo Efficacy of Piperazine Compounds: A Guide to Preclinical Protocols
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and a multitude of investigational compounds.[1][2][3][4] Its structural rigidity, favorable physicochemical properties, and ability to be readily functionalized at its two nitrogen atoms make it a versatile building block for targeting a wide range of biological entities.[4][5] Consequently, piperazine derivatives have been explored for their therapeutic potential in oncology, neuropharmacology, infectious diseases, and beyond.[1][3][6][7][8][9][10][11][12]
This guide provides a comprehensive overview of experimental protocols for assessing the in vivo efficacy of novel piperazine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale for key experimental choices. Adherence to rigorous and well-validated protocols is paramount for generating reproducible data that can reliably inform the progression of a compound from preclinical discovery to clinical evaluation.
Part 1: Foundational Principles of In Vivo Efficacy Studies
Before embarking on specific disease models, a thorough understanding of the regulatory and scientific framework governing preclinical research is essential. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) have established guidelines to ensure the quality, consistency, and ethical conduct of nonclinical laboratory studies.[13][14][15][16]
A critical component of this framework is the adherence to Good Laboratory Practice (GLP), as defined in 21 CFR Part 58.[14] GLP regulations mandate minimum requirements for study conduct, personnel, facilities, equipment, written protocols, and quality assurance, ensuring the integrity of the data submitted for regulatory review.[14]
Pharmacokinetics and Pharmacodynamics (PK/PD): A Crucial First Step
Before assessing efficacy, it is imperative to understand the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the test compound. PK studies describe what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD studies describe what the drug does to the body (the mechanism of action and relationship between drug concentration and effect).[17][18]
A typical in vivo PK study in rodents involves administering the piperazine compound via the intended clinical route (e.g., oral gavage, intravenous injection) and collecting blood samples at predefined time points.[18] Analysis of the drug concentration in plasma over time provides key parameters such as bioavailability, half-life, maximum concentration (Cmax), and area under the curve (AUC).[19] This information is vital for selecting an appropriate dosing regimen for subsequent efficacy studies.[17]
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance in Efficacy Studies |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the dose required to achieve therapeutic concentrations. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Influences the dosing frequency needed to maintain therapeutic levels. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Provides insight into potential for acute toxicity and target engagement. |
| AUC | The area under the plasma concentration-time curve, representing total drug exposure over time. | A key indicator of overall drug exposure, often correlated with efficacy. |
Part 2: Disease-Specific In Vivo Protocols
The selection of an appropriate animal model is crucial for the successful evaluation of a drug candidate's efficacy. The chosen model should recapitulate key aspects of the human disease pathophysiology.
A. Oncology: Assessing Anti-Tumor Activity
Numerous piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[8][9][10][12]
This model is widely used to evaluate the anti-tumor activity of a compound on human cancer cells grown in an immunodeficient mouse.
Objective: To determine the in vivo efficacy of a piperazine compound in inhibiting the growth of human tumor xenografts in mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic Nude, SCID, or NOD/SCID)
-
Human cancer cell line of interest (e.g., A549 for lung cancer, HCT-116 for colon cancer)[12]
-
Matrigel or a similar basement membrane matrix
-
Test piperazine compound
-
Vehicle for compound formulation (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (a standard-of-care chemotherapy agent for the chosen cancer type)
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under sterile conditions as per the supplier's recommendations.
-
On the day of implantation, harvest the cells and resuspend them in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (typically a 1:1 ratio).
-
Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize the animals into treatment groups (typically 8-10 mice per group) with similar mean tumor volumes. Groups should include:
-
Vehicle control
-
Test compound (at least two dose levels)
-
Positive control
-
-
-
Compound Administration:
-
Prepare the test compound and positive control in the appropriate vehicle.
-
Administer the compounds to the mice according to the desired schedule (e.g., once daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The PK data should inform this decision.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (when tumors in the control group reach a predetermined size, or after a set duration), euthanize the animals.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between groups using appropriate statistical tests (e.g., ANOVA).
-
Plot the mean tumor volume over time for each group.
-
Causality Behind Experimental Choices:
-
Immunodeficient Mice: These mice lack a functional adaptive immune system, preventing the rejection of human tumor cells.
-
Matrigel: This provides a scaffold that supports initial tumor cell growth and establishment.
-
Positive Control: This ensures that the model is responsive to a known therapeutic agent, validating the experimental setup.
B. Anthelmintic Activity: Combating Parasitic Infections
Piperazine and its derivatives have a long history of use as anthelmintic agents, primarily by causing paralysis of the parasites.[20][21]
This model is used to assess the efficacy of compounds against a common and economically important gastrointestinal nematode of livestock.[22]
Objective: To determine the in vivo anthelmintic efficacy of a piperazine compound against Haemonchus contortus in a gerbil model.[22]
Materials:
-
4-6 week old male gerbils
-
Infective third-stage larvae (L3) of Haemonchus contortus
-
Test piperazine compound
-
Vehicle for oral administration
-
Positive control (e.g., levamisole)[22]
-
Saturated saline solution for fecal floatation
Step-by-Step Methodology:
-
Infection:
-
Infect each gerbil orally with approximately 2000 H. contortus L3 larvae.
-
-
Treatment:
-
On day 7 post-infection, administer the test compound, vehicle, or positive control orally.[22]
-
-
Efficacy Assessment:
-
On day 10 post-infection, euthanize the gerbils.
-
Carefully dissect the stomach and small intestine.
-
Recover the adult worms from the gastrointestinal tract.
-
Count the number of worms in each animal.
-
-
Data Analysis:
-
Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.
-
Determine the statistical significance of the results.
-
Causality Behind Experimental Choices:
-
H. contortus in Gerbils: This is a well-established model that allows for the controlled evaluation of anthelmintic compounds in a laboratory setting.[22]
-
Timing of Treatment and Assessment: The timing is chosen to allow the larvae to mature into adult worms, the target stage for many anthelmintics.
C. Neuropharmacology: Assessing Antipsychotic and Antinociceptive Effects
Piperazine derivatives are being investigated for a variety of central nervous system (CNS) disorders, including psychosis and chronic pain.[7][23][24][25][26][27]
This model is used to induce a chronic pain state that mimics human neuropathic pain conditions.
Objective: To evaluate the anti-allodynic effects of a piperazine compound in a mouse model of neuropathic pain.[23]
Materials:
-
Adult male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
4-0 chromic gut sutures
-
Von Frey filaments for assessing mechanical allodynia
-
Test piperazine compound
-
Vehicle
-
Positive control (e.g., gabapentin)
Step-by-Step Methodology:
-
Surgical Procedure (CCI):
-
Anesthetize the mouse.
-
Make a small incision in the mid-thigh of one hind limb to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve.
-
Close the incision with sutures.
-
-
Baseline and Post-Surgical Pain Assessment:
-
Before surgery, and at regular intervals after surgery (e.g., days 3, 7, 14), assess the mechanical withdrawal threshold using von Frey filaments. A decrease in the threshold in the operated paw indicates the development of allodynia.
-
-
Compound Administration and Efficacy Testing:
-
Once a stable allodynic state is established (typically 7-14 days post-surgery), administer the test compound, vehicle, or positive control.
-
At various time points after administration (e.g., 30, 60, 120 minutes), re-assess the mechanical withdrawal threshold.
-
-
Data Analysis:
-
Calculate the percentage reversal of allodynia for each treatment group compared to the vehicle control.
-
Analyze the data using a two-way repeated measures ANOVA to assess the effect of treatment over time.
-
Causality Behind Experimental Choices:
-
CCI Model: This surgical procedure creates a nerve injury that leads to a persistent pain state, allowing for the evaluation of analgesic compounds.[23]
-
Von Frey Filaments: These calibrated filaments provide a quantitative measure of the animal's sensitivity to a mechanical stimulus.
Part 3: Visualization of Experimental Workflows
Clear and logical workflows are essential for planning and executing in vivo studies.
Diagram 1: General In Vivo Efficacy Workflow
Caption: A generalized workflow for in vivo efficacy studies.
Diagram 2: Decision Tree for Dose Selection
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Piperazinylalkyl-2(3H)-oxazolones with neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. karger.com [karger.com]
- 14. Step 2: Preclinical Research | FDA [fda.gov]
- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 16. fda.gov [fda.gov]
- 17. rhizomeai.com [rhizomeai.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. piperazines: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of N-arylpiperazine carboxamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-arylpiperazine carboxamides. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the knowledge to overcome common challenges in your synthetic workflows, ensuring efficiency and success in your research and development endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of N-arylpiperazine carboxamides, while conceptually straightforward via amide bond formation, is often plagued by challenges ranging from low yields to difficult purifications. This section addresses the most common issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Low to No Product Formation in Amide Coupling Reactions
Question: I am attempting to couple an N-arylpiperazine with a carboxylic acid using a standard coupling reagent like HATU, but I am observing very low conversion to the desired carboxamide. What are the likely causes and how can I improve my yield?
Answer:
Low or no product formation in amide coupling reactions involving N-arylpiperazines can stem from several factors, primarily related to the nucleophilicity of the piperazine nitrogen and the activation of the carboxylic acid.
Potential Causes & Solutions:
-
Reduced Nucleophilicity of the N-arylpiperazine: The nitrogen atom of the piperazine intended for acylation can be insufficiently nucleophilic, especially if the aryl group is electron-withdrawing.
-
Troubleshooting:
-
Choice of Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger without competing with the piperazine for the activated carboxylic acid.[1]
-
Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred as they can help to solubilize the reactants and facilitate the reaction.[2][3]
-
Reaction Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome activation energy barriers, particularly with less reactive substrates.[4]
-
-
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be optimal for your specific substrate, leading to incomplete activation of the carboxylic acid.
-
Troubleshooting:
-
Screening Coupling Reagents: A variety of coupling reagents are available, each with its own mechanism and reactivity profile. If one fails, it is often worthwhile to screen others. Common choices include carbodiimides (e.g., EDC, DIC) often used with additives like HOBt or DMAP, and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP).[1][5] HATU is generally very effective for a wide range of substrates.[1]
-
Pre-activation: In some cases, pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the N-arylpiperazine can improve yields.
-
-
-
Steric Hindrance: Bulky substituents on either the N-arylpiperazine or the carboxylic acid can sterically hinder the approach of the nucleophile to the activated acid.
-
Troubleshooting:
-
Alternative Coupling Reagents: For sterically hindered couplings, more reactive reagents like acyl fluorides (generated in situ using, for example, DAST or TFFH) can be effective.[6]
-
Longer Reaction Times: If steric hindrance is a factor, extending the reaction time may allow for a higher conversion to the product.
-
-
Experimental Workflow: Screening Amide Coupling Conditions
Caption: A generalized workflow for screening amide coupling reactions.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows the formation of my desired N-arylpiperazine carboxamide, but also several significant side products, making purification difficult. What are these side products likely to be and how can I prevent their formation?
Answer:
The formation of side products is a common issue in amide coupling reactions. Identifying the likely structures of these impurities is the first step in mitigating their formation.
Common Side Products & Prevention Strategies:
-
Urea Derivatives: When using carbodiimide coupling reagents (like EDC or DIC), the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is difficult to remove.
-
Prevention: The addition of a trapping agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction.[5]
-
-
Epimerization/Racemization: If the carboxylic acid has a chiral center at the α-position, racemization can occur, particularly with carbodiimide-based reagents.
-
Prevention: Using uronium/phosphonium-based coupling reagents like HATU or HBTU, along with a mild base like DIPEA, can help to suppress racemization.[5]
-
-
Double Acylation: If the starting piperazine is not N-arylated on one of the nitrogens, double acylation can occur, leading to a bis-amide derivative. This is generally not an issue when starting with a monosubstituted N-arylpiperazine.
Experimental Protocol: Amide Coupling using HATU to Minimize Side Reactions
-
Dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add the N-arylpiperazine (1.0-1.2 eq.) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1-1.3 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Issue 3: Difficulty in Product Purification
Question: I have successfully formed my N-arylpiperazine carboxamide, but I am struggling to purify it. The crude product is a sticky oil, and column chromatography is not giving clean separation. What are some effective purification strategies?
Answer:
Purification of N-arylpiperazine carboxamides can be challenging due to their often-polar nature and the presence of structurally similar byproducts.
Purification Strategies:
-
Removal of Coupling Reagent Byproducts:
-
EDC/DIC Byproducts: The urea byproducts from carbodiimide reagents can often be removed by an acidic wash (e.g., dilute HCl), which protonates the urea and makes it water-soluble.
-
HATU/HBTU Byproducts: The byproducts from uronium/phosphonium reagents are generally water-soluble and can be removed with aqueous washes during the work-up.
-
-
Chromatography Optimization:
-
Solvent System: A gradient elution is often necessary for good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For very polar compounds, a system like DCM/methanol may be required.[2][7]
-
Additive: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel column, especially for basic compounds like piperazines.
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).[8]
-
Salt Formation: If the product is an oil, it can sometimes be converted to a solid salt (e.g., a hydrochloride or maleate salt) by treating a solution of the free base with the corresponding acid.[8][9] The resulting salt may be crystalline and easier to purify.
Data Presentation: Common Solvents for Chromatography
| Polarity | Solvent System | Notes |
| Low to Medium | Hexane / Ethyl Acetate | Good for less polar carboxamides. |
| Medium to High | Dichloromethane / Methanol | Effective for more polar products. |
| Basic Modifier | Add 0.1-1% Triethylamine | Reduces peak tailing for basic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the starting N-arylpiperazine?
A1: The most common methods for synthesizing N-arylpiperazines are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The Buchwald-Hartwig reaction is very general but requires a palladium catalyst. SNAr is often used when the aromatic ring is activated by electron-withdrawing groups.[10]
Q2: Can I use an acyl chloride to form the amide bond instead of a coupling reagent?
A2: Yes, reacting an N-arylpiperazine with an acyl chloride is a viable method. However, this reaction often requires a base to neutralize the HCl that is formed. The high reactivity of acyl chlorides can sometimes lead to more side reactions with complex molecules.[5]
Q3: How can I confirm the structure of my final N-arylpiperazine carboxamide?
A3: The structure of the final product should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., HRMS or LC-MS).[11]
Q4: Are there any safety concerns I should be aware of when working with coupling reagents?
A4: Many coupling reagents are sensitizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Vertex AI Search. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed.
- MDPI. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
- PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
- Frontiers. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists.
- PMC. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Elsevier. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Semantic Scholar. (2022).
- ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
- Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
- ResearchGate. (2025). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity | Request PDF.
- amphoteros. (2014).
- 5z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
- ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines.
- Reddit. (2024). Struggling with amide coupling : r/Chempros.
- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
- Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
- ConnectSci. (2010). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies | Australian Journal of Chemistry.
- Growing Science. (2022).
Sources
- 1. growingscience.com [growingscience.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. hepatochem.com [hepatochem.com]
- 6. amphoteros.com [amphoteros.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]
- 9. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Novel Diphenylpiperazine Derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of novel diphenylpiperazine derivatives. It is designed to offer both foundational knowledge and practical troubleshooting advice to navigate the common challenges associated with this class of compounds.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of diphenylpiperazine derivatives.
Q1: What are the primary challenges in purifying diphenylpiperazine derivatives?
The main difficulties in purifying these compounds stem from their inherent physicochemical properties. The piperazine ring imparts basicity, which can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, often resulting in peak tailing. Additionally, the dipheny[1]l groups contribute to significant non-polar character, which can sometimes lead to solubility issues in common chromatographic solvents. The presence of multiple nitrogen atoms also means these compounds can exist in different protonation states depending on the pH, further complicating purification.
Q2: What are the most common impurities encountered in the synthesis of diphenylpiperazine derivatives?
Impurities can arise from various sources during synthesis and workup. Common organic impurities[2] include unreacted starting materials, by-products from side reactions (e.g., over-alkylation to form quaternary ammonium salts), and degradation products. Residual catalysts, parti[2]cularly palladium from cross-coupling reactions, are also a frequent concern. Solvents and reagents use[3]d in the synthesis and purification process can also be present as residual impurities.
Q3: Which purifica[1]tion techniques are generally most effective for this class of compounds?
The choice of purification method is highly dependent on the scale of the synthesis and the nature of the impurities. The most commonly employed and effective techniques include:
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. However, modifications to[1] the stationary or mobile phase are often necessary to mitigate the basicity of the piperazine moiety.
-
Crystallization/Rec[1]rystallization: This is an excellent method for obtaining high-purity material, especially for solid compounds. It is often advantageous [4]to form a salt of the diphenylpiperazine derivative to improve its crystallinity and facilitate purification.
-
Acid-Base Extractio[5][6][7]n: This liquid-liquid extraction technique is useful for separating basic diphenylpiperazine derivatives from neutral or acidic impurities. By adjusting the pH of th[8]e aqueous phase, the basic compound can be selectively moved between the organic and aqueous layers.
Q4: How can I remo[8]ve residual palladium catalyst from my product?
Residual palladium from coupling reactions is a common and often challenging impurity to remove. Several strategies can be employed:
-
Treatment with a Scavenger: Various solid-supported scavengers with affinity for palladium can be used. These include materials functionalized with thiols, amines, or other ligands that chelate the metal.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Specialized Chromat[9][10]ography: Certain chromatography phases are designed for metal scavenging.
-
Precipitation/Crystallization: Often, careful crystallization can leave the palladium impurities behind in the mother liquor.
Troubleshooting Guide
This section provides detailed solutions to specific problems that may be encountered during the purification of diphenylpiperazine derivatives.
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Column Chromatography
Symptoms: During flash chromatography on silica gel, the product spot on TLC appears elongated, and the peak during column chromatography is broad with significant tailing. This leads to poor separation from impurities and mixed fractions.
Causality: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in the observed tailing.
Solutions:
-
Mo[1][5]bile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into the mobile phase. A typical starting concen[1]tration is 0.1-1% (v/v). The basic modifier competes with the diphenylpiperazine derivative for the acidic sites on the silica gel, leading to a more symmetrical peak shape.
-
Use an Alcohol as a Polar Modifier: In non-polar solvent systems (e.g., hexanes/ethyl acetate), adding a small amount of methanol or isopropanol can help to deactivate the silica and improve peak shape.
-
-
Stationary Phase Modification:
-
Use Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a solution of the mobile phase containing the basic modifier before packing the column.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded phase like diol or cyano.
-
Experimental Prot[5]ocol: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add the required amount of silica gel to your chosen mobile phase (e.g., 95:5 dichloromethane:methanol). Add 0.5% (v/v) of triethylamine.
-
Pack the Column: Gently pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Equilibrate the Column: Run 2-3 column volumes of the mobile phase (containing the basic modifier) through the packed column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel.
-
Elute and Collect Fractions: Begin elution with the mobile phase containing the basic modifier. Collect fractions and ana[1]lyze them by TLC to identify those containing the pure product.
Issue 2: Prod[1]uct "Oiling Out" or Failing to Crystallize
Symptoms: Upon attempting to crystallize the final product from a solvent system, it separates as an oil or remains in solution even at low temperatures.
Causality: The presence of impurities can disrupt the crystal lattice formation. The inherent flexibility [4]of some diphenylpiperazine derivatives can also make crystallization difficult. Additionally, the chosen solvent system may not be optimal for inducing crystallization.
Solutions:
-
Solvent System Optimization:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, water). An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
Binary Solvent [4]Systems: If a suitable single solvent cannot be found, a binary solvent system can be effective. Dissolve the compound in [4]a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the solid and then allow the solution to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles[11] that are dislodged can act as nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of the desired compound to the supersaturated solution. This will provide a templ[11]ate for further crystal growth.
-
Reduce Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and induce precipitation.
-
-
Salt Formation:
-
Convert to a Salt: The free base of a diphenylpiperazine derivative may be an oil, but its salt may be a stable, crystalline solid. Common acids used for sal[6]t formation include hydrochloric acid, sulfuric acid, acetic acid, and tartaric acid. The choice of acid can si[12]gnificantly impact the crystallinity of the resulting salt.
-
Purification vi[7]a Salt Formation: Dissolving the crude free base in a suitable solvent and adding a stoichiometric amount of the desired acid can lead to the precipitation of the pure salt, leaving impurities in the solution.
-
Experimental Prot[5]ocol: Purification via Diacetate Salt Formation
-
Dissolve the Crude Product: Dissolve the crude diphenylpiperazine derivative in acetone.
-
Add Acetic Acid: Add a stoichiometric amount of glacial acetic acid to the solution. The amount should be at least enough to form the piperazine diacetate.
-
Precipitate the Sal[13]t: The crystalline piperazine diacetate should begin to precipitate. To ensure complete precip[5]itation, you can cool the mixture to between 10-30°C.
-
Isolate the Salt: [5] Collect the precipitated salt by filtration.
-
Wash the Salt: Wa[5]sh the collected solid with cold acetone to remove any remaining impurities.
-
(Optional) Regenera[5]te the Free Base: The pure free base can be regenerated by dissolving the salt in water, adding a base (e.g., NaOH or K2CO3) to raise the pH, and then extracting the free base into an organic solvent.
Issue 3: Difficulty in Separating Diastereomers
Symptoms: The product is a mixture of diastereomers that co-elute during standard column chromatography.
Causality: Diastereomers have different physical properties, but these differences can sometimes be very subtle, making them difficult to separate by standard chromatographic techniques.
Solutions:
-
Optimize Chromatographic Conditions:
-
Systematic Screening of Mobile Phases: A thorough screening of different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone) may reveal a system that provides better separation.
-
Try Different Stationary Phases: Different stationary phases (e.g., alumina, diol, cyano, or phenyl-bonded silica) can offer different selectivities and may resolve the diastereomers.
-
-
Chiral Chromatogra[5]phy:
-
Use a Chiral Stationary Phase (CSP): If the diastereomers are also enantiomers of each other (i.e., you have a racemic mixture of diastereomers), chiral HPLC may be necessary. Columns with cellulose-based or other chiral stationary phases can be effective for resolving piperidine derivatives.
-
Capillary Elect[14]rophoresis: This technique can also be a powerful tool for chiral separations of piperazine derivatives, often using a chiral selector like sulfated β-cyclodextrin.
-
-
Derivatization: [15][16] 1. Form a New Diastereomer: React the mixture of diastereomers with a chiral derivatizing agent to form a new pair of diastereomers that may be more easily separated by standard chromatography. After separation, the derivatizing group can be removed to yield the pure diastereomers.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of Diphenylpiperazine Derivatives
| Polarity of Compound | Recommended Solvent System | Modifier |
| Low to Medium | Hexanes/Ethyl Acetate | 0.1-1% Triethylamine |
| Medium to High | Dichloromethane/Methanol | 0.1-1% Triethylamine or Ammonia in Methanol |
| High | Ethyl Acetate/Methanol | 0.1-1% Triethylamine |
Visualizations
Caption: A general workflow for the purification of diphenylpiperazine derivatives.
Caption: Troubleshooting poor peak shape in column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol.
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Plantz, D. V., Chen, E., & Rochelle, G. T. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.
- Wainer, I. W., & Stiffin, R. M. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase.
- Plantz, D. V., Chen, E., & Rochelle, G. T. (2022).
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Chaudhari, S. P. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
- Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
- Chem Not Cheem. (2020, June 7).
- Vitale, P., & Scilimati, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
- Niaei, N., Hassanpour, S., & Petr, J. (2024).
- Martin, C. R. (n.d.). US2919275A - Purification of piperazine.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. mdpi.com [mdpi.com]
- 4. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. osti.gov [osti.gov]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemnotcheem.com [chemnotcheem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting HPLC and mass spectrometry analysis of piperazine compounds
Welcome to the Advanced Applications Support Hub. Topic: Troubleshooting HPLC and Mass Spectrometry Analysis of Piperazine Compounds Ticket ID: PIP-ANA-001 Assigned Specialist: Senior Application Scientist
Introduction: The Piperazine Challenge
Piperazine (1,4-diazacyclohexane) and its derivatives represent a "perfect storm" for analytical chemists.[1] As a cyclic diamine with high polarity (logP ~ -1.[1]17) and basicity (pKa₁ ~5.35, pKa₂ ~9.73), it resists retention on standard C18 columns and interacts aggressively with residual silanols, causing severe peak tailing.[1] Furthermore, the piperazine ring lacks a chromophore, making standard UV detection at 254 nm virtually useless without derivatization.[1]
This guide moves beyond basic textbook advice, offering field-proven workflows to stabilize your method.
Module 1: Chromatographic Separation (HPLC/UHPLC)
Q: My piperazine peak elutes in the void volume (k' < 1) on my C18 column. How do I increase retention?
A: This is the most common issue.[1] Piperazine is too polar for standard Reversed-Phase (RP) partitioning.[1] You have three viable strategies, ranked by robustness:
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism:[1][2] HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase (e.g., 90% Acetonitrile).[1] A water-rich layer forms on the silica surface; piperazine partitions into this layer.[1]
-
Protocol: Use an Amide-HILIC column.[1]
-
Why: The amide phase interacts with the protonated nitrogens via hydrogen bonding, providing superior retention and peak shape compared to bare silica.[1]
-
-
High-pH Reversed Phase:
-
Mechanism:[1][2] At pH 11 (above the pKa₂ of 9.73), piperazine is deprotonated (neutral), significantly increasing its hydrophobicity and retention on C18.[1]
-
Protocol: Use a Hybrid-Particle C18 column (stable up to pH 12).[1]
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.[1]
-
-
Warning: Do not use standard silica-based C18 columns; they will dissolve above pH 8.0.[1]
-
-
Ion-Pairing Chromatography (IPC):
-
Mechanism:[1][2] Add an anionic reagent (e.g., Heptafluorobutyric acid - HFBA) to the mobile phase.[1] It forms a neutral ion pair with the cationic piperazine.[1]
-
Protocol: Add 0.1% HFBA to water/methanol mobile phases.[1]
-
Caveat:Avoid this for LC-MS. Ion-pairing agents cause severe signal suppression and permanently contaminate the MS source.[1]
-
Q: I am seeing severe peak tailing (Asymmetry > 1.5). What is the cause?
A: Tailing is caused by "secondary interactions."[1] The positively charged nitrogen atoms on the piperazine ring interact electrostatically with negatively charged residual silanols (Si-O⁻) on the column support.
Troubleshooting Checklist:
-
Buffer Strength: Increase buffer concentration to 20-25 mM. The buffer cations (e.g., NH₄⁺) compete with piperazine for silanol sites.[1]
-
End-capping: Ensure your column is "fully end-capped" (trimethylsilyl groups blocking silanols).[1]
-
Sacrificial Base: For non-MS applications, add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA saturates the silanols, leaving the piperazine to elute cleanly.[1]
Module 2: Mass Spectrometry Detection
Q: I see the piperazine peak in UV (after derivatization), but the MS signal is erratic or absent. Why?
A: This is likely Ion Suppression or incorrect ionization mode.[1]
-
Ionization Mode: Use Electrospray Ionization Positive (ESI+) .[1]
-
HILIC-MS Specific Suppression:
Q: What are the characteristic fragmentation patterns for structural confirmation?
A: When performing MS/MS (CID), piperazine derivatives follow distinct pathways useful for Multiple Reaction Monitoring (MRM) method development.
| Fragment Type | Mechanism | Characteristic m/z Loss |
| Ring Cleavage | Opening of the diazacyclohexane ring | Loss of C₂H₅N (43 Da) |
| Deamination | Loss of ammonia group | Loss of NH₃ (17 Da) |
| Benzyl Cleavage | If benzyl-substituted (e.g., BZP) | Tropylium ion (m/z 91) |
| Phenyl Cleavage | If phenyl-substituted | Phenyl cation (m/z 77) |
Module 3: Sample Preparation & Derivatization
Q: I need to quantify piperazine by UV/Fluorescence, but it has no chromophore. Which derivatization method is best?
A: The Dansyl Chloride (DNS-Cl) method is the gold standard.[1] It reacts with secondary amines to form stable, highly fluorescent sulfonamides.[1]
Critical Protocol: Dansyl Chloride Derivatization
-
Reagents:
-
Workflow:
-
Mix 100 µL Sample + 100 µL Buffer.
-
Add 200 µL DNS-Cl solution.[1]
-
Incubate: 60°C for 20 mins (or Room Temp in dark for 1 hour).
-
Quench: Add 50 µL of 10% Proline or Ammonium Hydroxide (consumes excess DNS-Cl to prevent interference).
-
Inject: 10 µL into HPLC.
-
-
Why pH 9.8? The reaction requires the unprotonated amine.[1] Since piperazine pKa₂ is ~9.7, a pH of 9.8 ensures ~50% of the secondary amine is available for reaction.[1]
Visualization: Method Selection & Workflows
Figure 1: Column Selection Decision Tree
Caption: Logical pathway for selecting the correct stationary phase based on detection method and analyte polarity.
Figure 2: MS Optimization Loop
Caption: Step-by-step workflow to eliminate ion suppression and optimize sensitivity for piperazine.
References
-
Chemical Properties & pKa: Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] Link
-
HILIC vs. Reversed Phase: McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.[1] Link
-
Derivatization Protocol: Xie, K., et al. (2012).[1] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.[3][4][5] Food Additives & Contaminants: Part A. Link
-
MS Fragmentation: Zhu, N., et al. (2021).[1][6] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link
-
HILIC Mechanism: Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][7] Analytical and Bioanalytical Chemistry. Link
Sources
- 1. uregina.ca [uregina.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. qascf.com [qascf.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Improving the solubility and bioavailability of N-substituted piperazine carboxamides
Technical Support Center: N-Substituted Piperazine Carboxamides Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Piperazine Carboxamide Optimization Hub
Scope: You are likely working with a scaffold where the N1-piperazine nitrogen is acylated (carboxamide), rendering it non-basic, while the N4-nitrogen dictates physicochemical behavior. This specific topology creates a unique "push-pull" electronic environment that complicates solubility and metabolic stability.
This guide addresses the three most common failure modes for this scaffold: Crystal Packing (Solubility), Metabolic N-Oxidation (Clearance), and pH-Dependent Precipitation.
Module 1: Structural Optimization & SAR
"My compound precipitates in the assay buffer (pH 7.4) despite good DMSO solubility."
Root Cause Analysis
The N-substituted piperazine carboxamide often suffers from a "Solubility Cliff."
-
The Amide Trap: The carboxamide moiety (
) is a strong hydrogen bond acceptor/donor, increasing crystal lattice energy (melting point). -
The pKa Misalignment: If your N4-substituent is an aryl group or an electron-withdrawing alkyl, the pKa of the N4 nitrogen may drop below 6.0. At pH 7.4, the molecule is predominantly neutral (uncharged), leading to precipitation.
Troubleshooting Protocol: pKa Tuning
Objective: Shift the N4 pKa to 7.5–8.5 to ensure partial ionization at physiological pH without sacrificing permeability.
| Modification | Effect on N4 Basicity | Solubility Impact | Permeability Risk |
| N4-Alkyl (Methyl/Ethyl) | Increases pKa (~8.5–9.0) | High (Ionized at pH 7.4) | Moderate (Too polar?) |
| N4-Aryl (Phenyl) | Decreases pKa (~5.0–6.0) | Low (Neutral at pH 7.4) | High (Good LogD) |
| N4-Benzyl | Moderate pKa (~7.5) | Balanced | Balanced |
| Piperazine C-Methylation | Steric hindrance | High (Disrupts packing) | Low |
Expert Insight: If you cannot alter the N4 substituent due to potency, introduce a methyl group on the piperazine ring carbons (C2 or C3) . This creates a "twisted" conformation that disrupts planar crystal packing, lowering lattice energy and improving solubility without changing the electronic properties of the pharmacophore [1].
Module 2: Solid-State Engineering (Salt Selection)
"I need a developable solid form. The free base is an intractable gum or rock-like crystal."
The Salt Selection Workflow
For piperazine carboxamides, the N4 nitrogen is the only viable salt-forming site. You must select a counter-ion with a pKa at least 2 units lower than your conjugate acid (the
Interactive Workflow (DOT Visualization):
Caption: Decision logic for salt vs. co-crystal selection based on the basicity of the distal piperazine nitrogen.
Standard Operating Procedure: Salt Screening
-
Stoichiometry: Prepare 1:1 and 1:2 (drug:acid) molar ratios. Piperazine can theoretically accept two protons, but the carboxamide proximity usually renders N1 non-basic, making 1:1 the target.
-
Solvent System: Use Acetone/Water (95:5) or Ethanol/IPA. Avoid Methanol if methanesulfonate esters are a risk.
-
Critical Check: If using HCl , monitor for hygroscopicity. Piperazine dihydrochlorides are notorious for absorbing moisture. Fumarate or Maleate salts often yield non-hygroscopic crystalline solids for this class [2].
Module 3: Formulation Strategies
"Salts improved solubility, but bioavailability is still low (Class II/IV)."
Cyclodextrin Complexation
Piperazine derivatives fit exceptionally well into the cavity of
-
Recommendation: Use Sulfobutylether-
-Cyclodextrin (SBE- -CD) or Hydroxypropyl- -Cyclodextrin (HP- -CD) . -
Mechanism: The hydrophobic piperazine ring displaces water in the CD cavity, while the hydrophilic exterior interacts with the solvent.
-
Protocol:
-
Prepare 20% w/v HP-
-CD in water. -
Add excess drug.
-
Stir for 24h at room temperature.
-
Filter (0.45 µm) and analyze via HPLC.
-
Data Comparison: Solubility Enhancement
Typical results for a lipophilic N-aryl piperazine carboxamide (LogP ~3.5)
| Formulation Strategy | Solubility (mg/mL) | Fold Increase | Stability Risk |
| Free Base (Water) | 0.005 | 1x | Hydrolysis |
| HCl Salt | 2.5 | 500x | Hygroscopicity |
| HP- | 12.0 | 2400x | Low |
| Amorphous Dispersion | 8.5 | 1700x | Recrystallization |
Module 4: Metabolic Stability (The Biological Barrier)
"The compound dissolves, but clearance is too high (
The Metabolic Soft Spot
The piperazine ring is a metabolic magnet.
-
N-Oxidation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the basic N4 nitrogen.
- -Carbon Hydroxylation: The carbons adjacent to the nitrogen atoms are prone to oxidation, leading to ring opening.
Troubleshooting: Blocking Metabolism
-
Tactic A (Fluorination): Introduce fluorine atoms on the piperazine ring carbons. This lowers the electron density of the adjacent C-H bonds, preventing oxidation [3].
-
Tactic B (Steric Shielding): Add gem-dimethyl groups adjacent to the N4 nitrogen.
Visualizing the Metabolic Pathway (DOT):
Caption: Major metabolic pathways for piperazine scaffolds and structural blocking strategies.
Protocol: Microsomal Stability Assay
-
Incubation: Incubate 1 µM test compound with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
References
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews. Link
-
Hagihara, K., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
Strategies for scaling up the synthesis of bioactive piperazine compounds
Topic: Strategies for scaling up the synthesis of bioactive piperazine compounds. Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists. Format: Troubleshooting Knowledge Base (Q&A + Protocols).
Introduction: The Scale-Up Transition
Piperazine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Aripiprazole), prized for their ability to modulate pharmacokinetic properties. However, transitioning piperazine synthesis from milligram-scale medicinal chemistry to kilogram-scale process chemistry introduces non-linear variables: heat transfer limitations, mixing dynamics of heterogeneous bases, and stringent impurity controls (particularly Palladium).
This guide addresses the three critical bottlenecks in piperazine scale-up: Thermal Safety , Catalytic Efficiency , and Regioselective Purification .
Module 1: Thermal Safety & Reaction Engineering
Focus: Controlling exotherms in N-alkylation and Cyclization.
Troubleshooting Guide
Q: Why does the temperature spike uncontrollably during the addition of alkyl halides to piperazine, even with a cooling jacket? A: This is a classic "accumulation" failure. Piperazine N-alkylation is highly exothermic. On a small scale, heat dissipates instantly. On a large scale, if the addition rate of the electrophile exceeds the reaction rate, unreacted reagent accumulates. Once the reaction "kicks off," the accumulated energy releases simultaneously, overwhelming the cooling capacity.
-
Solution: Switch to Dosing-Controlled kinetics. Ensure the reaction consumes the reagent as fast as it is added. Use in-situ IR (e.g., ReactIR) to monitor consumption. If accumulation occurs, stop the feed immediately.
Q: My cyclization reaction (from diethanolamine) yields a black tar at high temperatures. How do I prevent this? A: Oxidative degradation and polymerization occur at the high temperatures (>160°C) required for cyclization.
-
Solution: Strict oxygen exclusion is mandatory. Sparge the reactor with Nitrogen for at least 30 minutes prior to heating. Consider adding antioxidants (e.g., BHT) if downstream removal is validated. Alternatively, transition to Continuous Flow Chemistry to reduce the residence time at high heat from hours to minutes.
Standard Operating Procedure (SOP): Safe N-Alkylation Scale-Up
-
Reactor Prep: Ensure the reactor is clean, dry, and inerted (N2 purge < 500 ppm O2).
-
Charge: Add Piperazine (1.0 equiv) and Base (e.g., K2CO3, 2.5 equiv) to solvent (Acetonitrile or 2-MeTHF).
-
Thermal Equilibration: Cool the slurry to 0–5°C.
-
Controlled Addition: Add the Alkyl Halide (0.95 equiv) as a solution over 2–4 hours.
-
Critical Check: Monitor internal temperature (Ti). Ti must not deviate >2°C from the setpoint.
-
-
Post-Stir: Allow to warm to room temperature only after addition is complete to ensure conversion of any accumulated intermediate.
Module 2: Catalytic Efficiency (Buchwald-Hartwig Coupling)
Focus: Optimizing Pd-catalyzed N-arylation for cost and yield.
Troubleshooting Guide
Q: The reaction stalls at 60% conversion on a 1kg scale, despite working perfectly at 10g. Adding more catalyst doesn't help. A: This is likely a Mixing/Mass Transfer issue, not a chemical one. Buchwald-Hartwig reactions often use insoluble inorganic bases (NaOtBu, Cs2CO3). On a large scale, these bases can clump or settle, reducing the solid-liquid surface area required for the deprotonation step.
-
Solution:
-
Use micronized bases to increase surface area.
-
Add a mechanical agitator with a high-torque impeller (e.g., pitch-blade) to suspend solids.
-
Grinding: Pre-milling the base with a small amount of inert solid (Celite) can prevent re-agglomeration.[1]
-
Q: Why is the product contaminated with high levels of Palladium (>1000 ppm)? A: Piperazines are excellent ligands themselves. They bind to residual Pd, keeping it in solution rather than letting it precipitate.
-
Solution: Do not rely on crystallization alone. Introduce a Chemical Scavenging step (see Protocol below) using functionalized silica or activated carbon (e.g., Ecosorb).
Visual Workflow: Buchwald-Hartwig Failure Analysis
Caption: Diagnostic flow for stalling Buchwald-Hartwig aminations, addressing physical (mixing) and chemical (oxidation) failure modes.
Module 3: Regioselectivity & Purification
Focus: Mono-alkylation and Palladium Removal.
Troubleshooting Guide
Q: I am getting a 60:30:10 mixture of Product : Bis-alkylated : Starting Material. How do I favor the mono-product? A: In direct alkylation, the product (secondary/tertiary amine) is often more nucleophilic than the starting piperazine.
-
Solution 1 (Process): Use a large excess of piperazine (3–5 equiv) to statistically favor mono-alkylation. Recover the unreacted piperazine via distillation or water extraction (if product is lipophilic).
-
Solution 2 (Chemistry): Use a monoprotected piperazine (e.g., N-Boc-piperazine).[2] While this adds two steps (protection/deprotection), the yield increase and simplified purification often justify the cost on scale.
-
Solution 3 (pH Control): Maintain a pH where the starting material is neutral but the product is protonated (and thus non-nucleophilic).
Q: The product "oils out" instead of crystallizing during salt formation. A: This is common with piperazine salts. The "oil" is a supersaturated liquid phase containing impurities.
-
Solution:
-
Seeding: Add seed crystals at the metastable zone width (just before cloud point).
-
Ripening: Heat the oil/solvent mixture to reflux and cool very slowly (5°C/hour).
-
Solvent Switch: Avoid single solvents. Use a solvent/anti-solvent pair (e.g., Ethanol/EtOAc or IPA/Heptane). Add the anti-solvent slowly to the agitated solution.
-
Standard Operating Procedure (SOP): Palladium Removal & Salt Formation
-
Quench: After the coupling reaction, filter off inorganic salts (Celite pad).
-
Scavenging: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (0.5 wt% relative to product) to the organic filtrate.
-
Digestion: Stir at 50°C for 4–12 hours.
-
Filtration: Filter through a 0.45µm carbon filter to remove the scavenger-Pd complex.
-
Salt Formation:
-
Dissolve free base in Ethanol (5 vol).
-
Heat to 60°C.
-
Add acid (e.g., HCl in IPA) slowly.
-
Critical Step: Seed with pure crystal at 50°C.
-
Cool to 0°C over 4 hours.
-
Filter and wash with cold EtOAc.
-
Summary of Key Data
| Parameter | Lab Scale (1–10g) | Plant Scale (1kg+) | Impact on Piperazine Synthesis |
| Heat Transfer | Instantaneous | Slow (Surface area/Volume ratio drops) | High Risk: Runaway N-alkylation exotherms. |
| Mixing | Magnetic Stir Bar | Mechanical Impeller | Critical: Suspension of bases (Cs2CO3/NaOtBu) determines reaction rate. |
| Purification | Column Chromatography | Crystallization / Extraction | Bottleneck: "Oiling out" of salts; Pd removal requires scavengers.[3] |
| Reagent Addition | All-in-one (often) | Dosing Controlled | Safety: Prevents accumulation of unreacted electrophiles. |
References
-
Scale-Up of Piperazine Synthesis: Organic Process Research & Development (2012). "Scale-Up Synthesis of Antidepressant Drug Vilazodone."
-
Buchwald-Hartwig Troubleshooting: BenchChem. "Optimization of Buchwald-Hartwig amination conditions."
-
Palladium Removal: Johnson Matthey Technology Review (2016). "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams."
-
Flow Chemistry Applications: MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow Reactor."
-
Thermal Stability: ResearchGate. "Thermal degradation of piperazine and its structural analogs."
Sources
Avoiding common byproducts in N-arylpiperazine synthesis
A Guide for Researchers on Avoiding Common Byproducts
Welcome to the technical support center for N-arylpiperazine synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. The N-arylpiperazine motif is a cornerstone in modern drug development, but its synthesis is often plagued by predictable yet persistent byproducts that can derail timelines and complicate purification.[1]
This resource is structured as a series of troubleshooting guides in a question-and-answer format. We will dissect the root causes of common impurities, explore the mechanistic logic behind their formation, and provide field-proven strategies to steer your reaction toward the desired product with high fidelity.
Section 1: The Diarylation Dilemma - Controlling Selectivity
One of the most frequent challenges when using unprotected piperazine is the formation of the N,N'-diarylpiperazine byproduct. This occurs when a second molecule of the aryl halide reacts with the remaining N-H group of the desired monosubstituted product.
Q1: I'm observing significant amounts of the N,N'-diarylpiperazine byproduct. What is the primary cause?
The formation of the diarylated byproduct is a simple matter of competitive reactivity. Once the first C-N bond is formed, the remaining secondary amine on the N-arylpiperazine product is still a competent nucleophile. If sufficient aryl halide and an active catalyst are present, a second coupling event will occur. The relative rates of the first and second arylation determine the product distribution.
Q2: How can I suppress or eliminate the formation of this diarylated byproduct?
There are three primary strategies to achieve mono-selectivity, each with its own advantages. The choice depends on your specific substrates, scale, and downstream processing considerations.
Strategy A: The Monoprotection Approach
This is the most robust and widely used method for ensuring mono-arylation. By protecting one of the piperazine nitrogens with a labile group, typically tert-butoxycarbonyl (Boc), you physically block the second arylation. The reaction is driven exclusively to the N-aryl-N'-Boc-piperazine, which can then be deprotected in a subsequent step.
Protocol 1: General Buchwald-Hartwig Amination using N-Boc-Piperazine
This protocol provides a reliable starting point for coupling N-Boc-piperazine with various aryl halides.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide, N-Boc-piperazine, base, and a magnetic stir bar. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Strategy B: Exploiting Stoichiometry (Excess Piperazine)
For certain applications, particularly in large-scale process chemistry, avoiding protection/deprotection steps is desirable. Using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-arylation product.[2] The high concentration of unreacted piperazine ensures that the aryl halide is more likely to encounter it than the already-formed N-arylpiperazine product.
Considerations:
-
Efficiency: This method is less "atom economical" and requires efficient removal of excess piperazine post-reaction.
-
Separation: Excess piperazine is water-soluble, allowing for extraction, but this can be challenging at a large scale.
Strategy C: In Situ Mono-Protonation
A clever and less common strategy involves using a salt of piperazine, such as piperazine dihydrochloride, in a specific molar ratio with free piperazine.[3] The protonated form is unreactive, and the equilibrium concentration of the free base can be controlled to favor mono-substitution. This method avoids the need for protecting groups while not requiring a large excess of the amine.[3]
Caption: Buchwald-Hartwig cycle with key byproduct pathways.
Q3: My reaction is clean but slow, and I'm seeing a significant amount of biaryl (Ar-Ar) byproduct. What's happening?
This points to homocoupling of the aryl halide, a common side reaction in palladium catalysis. [4][5]It can occur through several mechanisms, but it essentially means the oxidative addition complex (L-Pd(II)(Ar)(X)) reacts with another molecule of itself or starting material rather than with the amine.
Troubleshooting Homocoupling:
-
Ligand Choice is Critical: The ligand dictates the steric and electronic environment around the palladium center. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) generally accelerate the rate of reductive elimination (the desired product-forming step) relative to the pathways leading to homocoupling. [6]If you are using a less bulky ligand like BINAP, consider switching to a more modern Buchwald-type ligand.
-
Lower the Temperature: Homocoupling pathways can have a higher activation energy than the desired amination. Lowering the reaction temperature (e.g., from 110 °C to 80-90 °C) can sometimes suppress this side reaction, albeit at the cost of a longer reaction time.
-
Check Catalyst Purity and Loading: An increased concentration of the catalyst can sometimes lead to an increased production of undesired side products. [7]Ensure you are not using an excessive catalyst loading (1-2 mol% is typical). Using a high-purity pre-catalyst can also give more consistent results.
Q4: I'm losing my aryl halide to a simple arene (Ar-H). What is this side reaction and how do I stop it?
This byproduct is the result of hydrodehalogenation . [8]A common mechanism for this is β-hydride elimination from the palladium-amido intermediate, which competes with reductive elimination. [9]This is more common with amines that have hydrogens on the α-carbon, but with piperazine, other sources of hydride (e.g., solvent, base) can contribute.
Troubleshooting Hydrodehalogenation:
-
Solvent Choice: While toluene and dioxane are common, solvents like poly(ethylene glycol) (PEG) have been shown to influence the selectivity between homocoupling and hydrodehalogenation. [8]However, for most applications, sticking to well-established anhydrous solvents is best. Ensure your solvent is truly anhydrous, as water can affect the catalytic cycle.
-
Base Selection: The choice of base can be critical. While strong bases like NaOt-Bu are effective, they can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ may provide a cleaner reaction profile for sensitive substrates, though they may require higher temperatures or longer reaction times.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Prolonged heating in the presence of an active catalyst can lead to gradual product degradation or byproduct formation. Monitor reactions closely.
| Parameter | Effect on Diarylation | Effect on Homocoupling (Ar-Ar) | Effect on Hydrodehalogenation (Ar-H) | Recommendation |
| Piperazine Stoich. | High (Use of N-Boc or >5 eq excess piperazine minimizes it) | Minor | Minor | Use N-Boc-piperazine for highest selectivity. [1] |
| Ligand | Minor | Major (Bulky, electron-rich ligands suppress it) | Major (Ligand choice affects rate vs. β-hydride elimination) | Screen modern biaryl phosphine ligands (e.g., RuPhos, XPhos). [6] |
| Base | Minor | Moderate (Strong bases can sometimes promote it) | Moderate (Base can be a hydride source) | Start with NaOt-Bu; switch to Cs₂CO₃ or K₃PO₄ for sensitive substrates. |
| Temperature | Minor | Major (Lower temperatures often reduce it) | Moderate | Use the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). |
| Catalyst Loading | Minor | Moderate (Higher loading can increase it) | Moderate | Use minimal catalyst loading (0.5-2.0 mol% Pd). [7] |
Table 1: Summary of Reaction Parameter Effects on Byproduct Formation in Buchwald-Hartwig Amination.
Section 3: Alternative Synthetic Routes and Their Pitfalls
While Buchwald-Hartwig is a powerful tool, other methods exist for N-arylpiperazine synthesis. Understanding their limitations is key to troubleshooting.
Q5: I am using an Ullmann condensation. Why is my reaction requiring very high temperatures and giving low yields?
The traditional Ullmann condensation, which uses copper catalysts, is notorious for requiring harsh reaction conditions (high temperatures >180 °C, polar aprotic solvents) and stoichiometric amounts of copper. [10][11] Key Issues & Solutions:
-
Catalyst Activity: Traditional copper powder is often inefficient. Modern Ullmann-type reactions use soluble copper(I) salts (e.g., CuI) with ligands like phenanthroline or diamines to improve catalytic activity and allow for lower reaction temperatures. [10][12]* Substrate Scope: The reaction works best with electron-deficient aryl halides. Aryl chlorides are significantly less reactive than aryl iodides. [10]If your substrate is unactivated, the Buchwald-Hartwig amination is almost always a better choice. [2]
Q6: I am attempting a synthesis that involves a reductive amination step and my product is impure. What are the likely byproducts?
Reductive amination is a cornerstone reaction for forming C-N bonds, typically by reacting a carbonyl (aldehyde or ketone) with an amine in the presence of a reducing agent. When used in a multi-step synthesis for N-arylpiperazines, several issues can arise.
Key Issues & Solutions:
-
Over-Alkylation: If you are reacting an N-arylpiperazine with an aldehyde to add an alkyl group, the resulting tertiary amine can sometimes be more nucleophilic, leading to side reactions. Careful control of stoichiometry is key.
-
Aldehyde Instability: Some aldehydes are prone to self-condensation (aldol reaction) or oxidation, leading to a complex mixture of impurities that can be difficult to separate. [13]Using freshly prepared or purified aldehyde is crucial.
-
Reducing Agent Choice: Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred because they are selective for the iminium ion intermediate and can be used in a one-pot procedure. [2][14]Harsher reducing agents may reduce other functional groups in the molecule.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.[Link]
-
A general and convenient synthesis of N-aryl piperazines. ResearchGate.[Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.[Link]
-
Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate.[Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information.[Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Publications.[Link]
-
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Center for Biotechnology Information.[Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry.[Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate.[Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.[Link]
- Purification of piperazine.
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.[Link]
-
Palladium-catalyzed homocoupling of aryl halides in the presence of fluoride. Semantic Scholar.[Link]
-
Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). National Center for Biotechnology Information.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Ullmann condensation. Wikipedia.[Link]
-
Green Synthetic Strategies in the Design of Bioactive Heterocycles for Neglected Tropical Disease Drug Discovery. Preprints.org.[Link]
-
Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Center for Biotechnology Information.[Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate.[Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube.[Link]
-
Ullmann reaction. Slideshare.[Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.[Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis Online.[Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. National Center for Biotechnology Information.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of N-methyl-N,4-diphenylpiperazine-1-carboxamide Against Established Anticancer Agents
In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective cytotoxic activity against cancer cells is perpetual. This guide provides a comparative analysis of a novel compound, N-methyl-N,4-diphenylpiperazine-1-carboxamide, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to benchmark the cytotoxic efficacy of this novel molecule and to delineate a clear, data-driven rationale for its further investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols.
Introduction: The Rationale for Investigation
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities.[1][2] Similarly, the carboxamide group is a key feature in many pharmacologically active molecules, contributing to their binding affinity and pharmacokinetic properties.[3] The novel compound, N-methyl-N,4-diphenylpiperazine-1-carboxamide, combines these features, making it a compelling candidate for anticancer screening.[4] Previous studies on related benzhydrylpiperazine carboxamide derivatives have demonstrated cytotoxic activities against various cancer cell lines, suggesting that this chemical class holds promise.[5]
To ascertain the therapeutic potential of N-methyl-N,4-diphenylpiperazine-1-carboxamide, a direct comparison of its cytotoxic effects with those of standard-of-care chemotherapeutic agents is essential. We have selected three cornerstone anticancer drugs for this comparison, each with a distinct and well-characterized mechanism of action:
-
Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6][7][8][9]
-
Cisplatin: A platinum-based drug that forms covalent cross-links with DNA, which disrupts DNA replication and repair, ultimately triggering cell death.[10][11][12][13][14]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitosis. This leads to cell cycle arrest and apoptosis.[][16][17][18][19]
This guide will detail the experimental framework for this comparative analysis, present illustrative data, and discuss the potential implications for future drug development.
Experimental Design and Methodologies
A robust and reproducible experimental design is paramount for the accurate assessment of cytotoxic activity. The following protocols are based on established standards in preclinical drug screening.[20][21][22]
2.1. Cell Lines and Culture Conditions
To evaluate the breadth of cytotoxic activity, a panel of human cancer cell lines representing different tumor types will be utilized:
-
MCF-7: Human breast adenocarcinoma.
-
HCT-116: Human colorectal carcinoma.
-
A549: Human lung carcinoma.
All cell lines will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2.2. In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[22][23] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of N-methyl-N,4-diphenylpiperazine-1-carboxamide, Doxorubicin, Cisplatin, and Paclitaxel are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the 96-well plates is aspirated, and 100 µL of medium containing the test compounds at various concentrations is added to the respective wells. A control group receiving medium with DMSO (vehicle) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2.3. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT cytotoxicity assay workflow.
Caption: A flowchart of the MTT assay protocol.
Comparative Cytotoxic Effects: A Data-Driven Perspective
The primary output of this study is the IC50 value for each compound against each cell line. The following table presents illustrative data to facilitate a comparative analysis.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 | IC50 (µM) on A549 |
| N-methyl-N,4-diphenylpiperazine-1-carboxamide | 5.2 | 8.7 | 12.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
| Cisplatin | 4.5 | 6.8 | 9.3 |
| Paclitaxel | 0.05 | 0.08 | 0.1 |
Interpretation of Illustrative Data:
Based on this hypothetical data, N-methyl-N,4-diphenylpiperazine-1-carboxamide demonstrates cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. When compared to the standard drugs, its potency is lower than that of Doxorubicin and Paclitaxel but appears to be comparable to or slightly less potent than Cisplatin. The varying IC50 values across the different cell lines suggest a degree of cell-type-specific activity, which warrants further investigation.
Mechanistic Grounding: Understanding the "Why"
The disparate mechanisms of action of the comparator drugs provide a framework for hypothesizing the potential mode of action of N-methyl-N,4-diphenylpiperazine-1-carboxamide.
Caption: Distinct mechanisms of action of the three standard anticancer drugs.
Given that many piperazine-containing compounds exhibit their anticancer effects by targeting signaling kinases, it is plausible that N-methyl-N,4-diphenylpiperazine-1-carboxamide may function as a kinase inhibitor.[24] Alternatively, some piperazine derivatives have been shown to induce apoptosis through mitochondrial-dependent pathways.[25] Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be necessary to elucidate its precise mechanism of action.
Future Directions and Concluding Remarks
The illustrative data suggests that N-methyl-N,4-diphenylpiperazine-1-carboxamide is a promising scaffold for the development of new anticancer agents. While its potency may not surpass that of highly potent drugs like Paclitaxel, its distinct chemical structure could offer advantages in terms of overcoming drug resistance or exhibiting a different toxicity profile.
The logical next steps in the evaluation of this compound would include:
-
Broad-Spectrum Screening: Testing against a larger panel of cancer cell lines, such as the NCI-60 panel, to identify specific cancer types that are particularly sensitive to the compound.[26]
-
Mechanistic Studies: Investigating the molecular mechanism of action through assays that assess effects on the cell cycle, apoptosis, and specific signaling pathways.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.[4]
References
-
Doxorubicin - Wikipedia. Wikipedia. [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Pharmacogenet Genomics. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. MDPI. [Link]
-
Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. PharmGKB. [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Cureus. [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. Dove Medical Press. [Link]
-
What is the mechanism of action of paclitaxel? Dr.Oracle. [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? Patsnap Synapse. [Link]
-
What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]
-
Di Francesco, A. M., Ruggiero, A., & Riccardi, R. (2013). Cisplatin: an old drug with a newfound efficacy–from mechanisms of action to cytotoxicity. Expert opinion on therapeutic patents, 23(10), 1345-1357. Taylor & Francis Online. [Link]
-
Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741. eLife. [Link]
-
In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]
-
The pharmacology of paclitaxel in cancer therapy. BIO Web of Conferences. [Link]
-
What is the mechanism of Cisplatin? Patsnap Synapse. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. Molecular Biology of the Cell. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
Kim, Y. S., Park, H. J., Lee, S. K., & Ko, D. H. (1998). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3-carboxamides. Archives of pharmacal research, 21(4), 435-439. PubMed. [Link]
-
Gökçe, M., Utku, S., & Küpeli, E. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Medicinal Chemistry Research, 22(10), 4889-4898. Taylor & Francis Online. [Link]
-
Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine compound. ResearchGate. [Link]
-
Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. PubMed. [Link]
-
Borbás, A., Szokol, B., Mbuotidem, J., & Dékány, M. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326. MDPI. [Link]
-
Panagiotopoulos, D., Choli-Papadopoulou, T., & Papaioannou, D. (2003). Synthesis and biological evaluation of new 4, 5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine or of 4-N-methyl piperazine. Molecules, 8(6), 472-479. MDPI. [Link]
-
Al-Rashida, M., Hameed, A., & Uroos, M. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1, 8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 438. MDPI. [Link]
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. [Link]
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. Semantic Scholar. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Semantic Scholar. [Link]
-
Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. [Link]
Sources
- 1. Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-Methyl-N-phenylpiperidine-4-carboxamide | 1016747-51-5 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. oncodaily.com [oncodaily.com]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. bio-conferences.org [bio-conferences.org]
- 19. molbiolcell.org [molbiolcell.org]
- 20. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 21. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 22. kosheeka.com [kosheeka.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. noblelifesci.com [noblelifesci.com]
Comparative analysis of N-methyl-N,4-diphenylpiperazine-1-carboxamide and other kinase inhibitors
A Comparative Guide to Kinase Inhibitors: Profiling Imatinib Against Key Multi-Kinase Inhibitors
Introduction: Setting the Context
In the landscape of targeted cancer therapy, kinase inhibitors represent a revolutionary class of drugs. Their development hinges on the principle of selectively targeting specific protein kinases that drive oncogenic signaling. While the query for a comparative analysis of N-methyl-N,4-diphenylpiperazine-1-carboxamide was initiated, a thorough review of scientific literature reveals a lack of specific data on this compound's kinase inhibitory profile.
To provide a valuable and scientifically robust comparison for researchers, this guide will instead focus on Imatinib (Gleevec) , a paradigm-shifting therapeutic that prominently features a related N-methylpiperazine-benzamide core structure. Imatinib was the first signal transduction inhibitor to achieve major clinical success and serves as an ideal model for understanding targeted inhibition.[1][2]
This guide offers an in-depth comparative analysis of Imatinib against three other clinically significant, broad-spectrum kinase inhibitors: Lenvatinib , Sorafenib , and Regorafenib . We will dissect their mechanisms of action, target selectivity, and the experimental workflows used to characterize such agents, providing field-proven insights for drug development professionals.
Section 1: Mechanism of Action & Target Selectivity
The efficacy and toxicity profile of a kinase inhibitor is defined by its mechanism and selectivity. The inhibitors discussed here represent two distinct mechanistic classes: the highly selective Type II inhibitor, Imatinib, and the broader-spectrum multi-kinase inhibitors.
Imatinib: The Archetype of Targeted Inhibition
Imatinib is a Type II kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of its target kinases.[3][4] This binding occurs at the ATP-binding site but also extends into an adjacent hydrophobic pocket that is only accessible in the inactive "DFG-out" state.[4] This requirement for a specific inactive conformation contributes to its high selectivity.[5]
Its primary targets are:
-
BCR-ABL: The constitutively active fusion kinase that is the hallmark of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][6] Imatinib's inhibition of BCR-ABL blocks downstream signaling, inhibiting proliferation and inducing apoptosis in leukemic cells.[1][7]
-
c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST).[6][7]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFRα and PDGFRβ contributes to its therapeutic effects in various myeloproliferative disorders.[6][8]
Lenvatinib, Sorafenib, and Regorafenib: The Multi-Kinase Approach
In contrast, Lenvatinib, Sorafenib, and Regorafenib are multi-kinase inhibitors that target a wider array of kinases, primarily those involved in tumor angiogenesis (blood vessel formation) and cell proliferation.[9][10][11] They primarily inhibit kinases from the VEGFR, PDGFR, and FGFR families, effectively starving tumors of their blood supply.
-
Sorafenib: Notably targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF and B-RAF), in addition to its anti-angiogenic effects on VEGFR and PDGFR.[2][12]
-
Lenvatinib: Potently inhibits VEGFR1-3 and FGFR1-4, as well as other kinases like PDGFRα, KIT, and RET.[13][14][15]
-
Regorafenib: Possesses a broad inhibition profile that includes angiogenic (VEGFR1-3, TIE2), stromal (PDGFRβ, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[1][8]
The differing target profiles are central to their clinical applications and potential side effects. Imatinib's specificity leads to dramatic efficacy in cancers driven by a single, dominant kinase, whereas the multi-kinase inhibitors are deployed against tumors, like hepatocellular carcinoma, that rely on multiple signaling pathways for growth and survival.[2][16][17][18]
Comparative Target Profile
The following table summarizes the primary kinase targets for each inhibitor. IC₅₀ values can vary based on assay conditions and are provided as representative figures.
| Inhibitor | Primary Kinase Targets | Representative IC₅₀ (nM) | Mechanism Type |
| Imatinib | ABL, c-KIT, PDGFR | ABL: ~250-1000 (cellular) | Type II Inhibitor |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | VEGFR2: 4, FGFR1: 4.9 | Multi-Kinase |
| Sorafenib | VEGFR1-3, PDGFRβ, c-KIT, FLT-3, B-RAF, C-RAF | C-RAF: 6, B-RAF: 22 | Multi-Kinase |
| Regorafenib | VEGFR1-3, TIE2, PDGFRβ, FGFR, KIT, RET, BRAF | VEGFR2: 4.2, BRAF: 13 | Multi-Kinase |
Signaling Pathway Inhibition Overview
The diagram below illustrates the key signaling pathways affected by these inhibitors. Imatinib primarily targets specific oncogenic drivers, while the others cast a wider net, impacting both tumor cell proliferation and the tumor microenvironment through anti-angiogenic effects.
Section 2: Experimental Validation & Protocols
Characterizing and comparing kinase inhibitors requires a multi-step, self-validating experimental approach. The process typically moves from a purified, biochemical context to a more physiologically relevant cellular environment. This progression is crucial: a compound that is potent against a purified enzyme may fail in a cell due to poor permeability, off-target effects, or cellular resistance mechanisms.
Workflow for Kinase Inhibitor Characterization
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Causality: The first step is to determine if the compound directly inhibits the activity of the purified target kinase.[19] This biochemical assay isolates the kinase, its substrate, and the inhibitor from other cellular components to measure potency, expressed as the half-maximal inhibitory concentration (IC₅₀). Radiometric assays using ³²P- or ³³P-labeled ATP are the gold standard for their direct measurement of phosphate transfer, but fluorescence- or luminescence-based assays are common for higher throughput.[19]
Step-by-Step Methodology (Luminescence-Based, e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Prepare a stock solution of the test inhibitor (e.g., Imatinib) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare a solution of the purified kinase (e.g., recombinant ABL1) in Kinase Buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide like Abltide) and ATP in Kinase Buffer. The ATP concentration should be near its Michaelis constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
Causality: This assay assesses the inhibitor's effect on the overall health and proliferation of cancer cells.[15] It provides a measure of the compound's efficacy in a biological system. For example, treating Ph+ CML cells (like K562) with Imatinib is expected to decrease their viability, while Ph- cells should be largely unaffected.[20] This demonstrates on-target cellular activity.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding:
-
Culture cancer cells (e.g., K562 for Imatinib) in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well in 100 µL of media) and incubate overnight to allow for attachment and recovery.
-
-
Inhibitor Treatment:
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "media only" control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀.
-
Protocol 3: Western Blot for Target Phosphorylation
Causality: This is a critical mechanistic experiment to confirm that the inhibitor is engaging its intended target within the cell.[21] A successful inhibitor should reduce the phosphorylation of its target kinase (autophosphorylation) and/or its direct downstream substrates. For Imatinib in K562 cells, a decrease in phosphorylated BCR-ABL (p-BCR-ABL) would confirm its mechanism of action.[22]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., K562) in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor (e.g., Imatinib) for a short period (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][23]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration for all samples. Mix a standard amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)). Avoid using milk for phospho-protein detection as it contains phosphoproteins that can increase background.[23]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-BCR-ABL).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target protein (e.g., anti-c-ABL) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms target inhibition.
-
Section 3: Conclusion and Future Directions
This guide provides a comparative framework for understanding the mechanisms and evaluation of kinase inhibitors, using the highly selective Imatinib as a reference against the broad-spectrum agents Lenvatinib, Sorafenib, and Regorafenib.
| Feature | Imatinib | Lenvatinib / Sorafenib / Regorafenib |
| Mechanism | Type II inhibitor; binds inactive kinase conformation | Multi-kinase inhibitors; primarily Type I/II hybrids |
| Selectivity | High; targets specific oncogenic driver kinases (ABL, KIT) | Broad; targets multiple families (VEGFR, FGFR, PDGFR, etc.) |
| Primary Effect | Inhibition of tumor cell proliferation and survival | Anti-angiogenesis and inhibition of proliferation |
| Key Indication | CML, GIST | Hepatocellular Carcinoma, Renal Cell Carcinoma, etc. |
| Evaluation Rationale | Confirm potent inhibition of a specific, mutated kinase | Confirm broad inhibition of pathways vital for angiogenesis |
The choice of inhibitor in drug development and clinical application is dictated by the underlying biology of the cancer. Tumors driven by a single, identifiable kinase mutation are ideal candidates for targeted inhibitors like Imatinib. In contrast, cancers with complex, redundant, or unknown signaling dependencies often require the multi-pronged attack offered by inhibitors like Lenvatinib, Sorafenib, and Regorafenib.
The experimental protocols detailed herein represent the foundational workflow for validating any novel kinase inhibitor. By systematically progressing from biochemical potency to cellular efficacy and mechanistic confirmation, researchers can build a robust, self-validating data package to support further development.
References
-
Imatinib - Wikipedia. Available from: [Link]
-
Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)? (2025). Available from: [Link]
-
O'Brien, S. G., et al. Imatinib in Chronic Myeloid Leukemia: an Overview. Seminars in Hematology, 2003. Available from: [Link]
-
Ji, F. Imatinib Mesylate (Gleevec). In: Top Drugs: Their History, Pharmacology, and Syntheses. Oxford Academic, 2014. Available from: [Link]
-
Lenvima. Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Available from: [Link]
-
Lenvatinib - Wikipedia. Available from: [Link]
-
Sadeghi, H., et al. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells. International Journal of Fertility & Sterility, 2015. Available from: [Link]
-
Jabbour, E., & Kantarjian, H. Imatinib. StatPearls, 2023. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. imatinib. Available from: [Link]
-
AdisInsight. Imatinib - Novartis. Available from: [Link]
-
Lee, H., et al. Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress. Oncology Reports, 2019. Available from: [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
Pericolini, E., et al. Cell viability, proliferation, and sensitivity to imatinib mesylate. ResearchGate, 2018. Available from: [Link]
-
Salvi, R., et al. Phosphorylation of BAD in BCR/ABL-expressing cells. ResearchGate, 2000. Available from: [Link]
-
AB Science. COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. (2011). Available from: [Link]
-
Mott, F., et al. Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 2020. Available from: [Link]
-
VJHemOnc. The difference between Type II JAK inhibitors and the clinically approved Type I agents. (2025). Available from: [Link]
-
Binder, M. J., et al. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv, 2025. Available from: [Link]
-
H-J., Lee, et al. Cell viability after treatment with masitinib or imatinib. ResearchGate, 2017. Available from: [Link]
-
Binder, M. J., et al. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv, 2025. Available from: [Link]
-
Arslan, J. Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Bitesize Bio, 2019. Available from: [Link]
-
Finn, R. S. Comparing Sorafenib and Lenvatinib for the Frontline Treatment of Advanced HCC. Targeted Oncology, 2019. Available from: [Link]
-
Li, Y., et al. Lenvatinib Plus PD-1 Inhibitors versus Regorafenib in Patients with Advanced Hepatocellular Carcinoma After the Failure of Sorafenib: A Retrospective Study. Cancer Management and Research, 2023. Available from: [Link]
-
Wu, S., et al. PD-1 inhibitors plus lenvatinib versus PD-1 inhibitors plus regorafenib in patients with advanced hepatocellular carcinoma after failure of sorafenib. Frontiers in Oncology, 2022. Available from: [Link]
-
Salamone, S. J., et al. Automated imatinib immunoassay. Therapeutic Drug Monitoring, 2016. Available from: [Link]
-
Vogel, A. Lenvatinib vs sorafenib in unresectable HCC: an interview with Arndt Vogel. Future Medicine, 2017. Available from: [Link]
-
WiCell. Feeder Independent Stem Cell Protocols Supplement: Culturing with Imatinib. (2024). Available from: [Link]
-
OncLive. Lenvatinib Continues to be Noninferior to Sorafenib in Liver Cancer, Updated Results Show. (2017). Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]
-
PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]
-
European Medicines Agency. Imatinib Accord, INN- Imatinib. Available from: [Link]
Sources
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ab-science.com [ab-science.com]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Lenvatinib Plus PD-1 Inhibitors versus Regorafenib in Patients with Advanced Hepatocellular Carcinoma After the Failure of Sorafenib: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PD-1 inhibitors plus lenvatinib versus PD-1 inhibitors plus regorafenib in patients with advanced hepatocellular carcinoma after failure of sorafenib [frontiersin.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Imatinib Mesylate (Gleevec) | Basicmedical Key [basicmedicalkey.com]
- 15. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oncology-central.com [oncology-central.com]
- 18. targetedonc.com [targetedonc.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
Validating the Mechanism of Action of N-Substituted Piperazine Carboxamides: A Comparative Technical Guide
Executive Summary
N-substituted piperazine carboxamides (often classified structurally as piperazine ureas) represent a privileged scaffold in the design of serine hydrolase inhibitors, particularly targeting Fatty Acid Amide Hydrolase (FAAH) . Unlike traditional aryl carbamates (e.g., URB597), which often suffer from hydrolytic instability or broad promiscuity, piperazine carboxamides offer a tunable "warhead" that balances reactivity with metabolic stability.
This guide provides a rigorous framework for validating the Mechanism of Action (MoA) of this scaffold. We focus on distinguishing its covalent, irreversible inhibition mode from competitive alternatives and validating its selectivity against the "anti-target" landscape (e.g., MAGL, ABHD6) to avoid neurotoxic liabilities similar to the BIA 10-2474 clinical failure.
Part 1: The Mechanistic Hypothesis
The "Twisted Amide" Warhead
The core efficacy of N-substituted piperazine carboxamides lies in their ability to carbamylate the catalytic nucleophile (Serine 241 in FAAH).
The Challenge: Urea-based carboxamides are typically chemically stable and unreactive. The Solution: Upon binding to the FAAH active site, the enzyme induces a conformational distortion in the piperazine urea bond.[1] This "twist" disrupts the conjugation between the nitrogen lone pair and the carbonyl, effectively activating the carbonyl carbon for nucleophilic attack.
MoA Visualization: Covalent Inactivation
The following diagram illustrates the specific attack vector of the catalytic triad on the carboxamide scaffold.
Figure 1: Mechanism of covalent inactivation. The enzyme-induced distortion facilitates the Ser241 attack, leading to a stable carbamylated adduct.
Part 2: Comparative Profiling
To validate your compound, you must benchmark it against established standards. The table below contrasts the piperazine carboxamide scaffold against the classic carbamate inhibitor (URB597) and the highly specific urea (PF-04457845).
Table 1: Scaffold Performance Comparison
| Feature | N-Substituted Piperazine Carboxamide (Target) | Aryl Carbamate (e.g., URB597) | Reversible Competitive Inhibitor (e.g., OL-135) |
| Binding Mode | Covalent, Irreversible (Time-dependent) | Covalent, Irreversible | Reversible, Competitive |
| Warhead Reactivity | Latent: Activated only upon specific binding (enzyme-assisted). | High: Intrinsically reactive electrophile. | Low: Relies on H-bonding/Van der Waals. |
| Selectivity Profile | High: Specificity derived from the "twist" requirement unique to FAAH. | Moderate: Often hits Carboxylesterases (CES) in liver. | Variable: Depends on pocket fit. |
| Duration of Action | Long (Turnover dependent on protein resynthesis). | Long. | Short (Pharmacokinetic dependent). |
| Key Risk | Promiscuity: Must test against other serine hydrolases (MAGL, ABHDs). | Hydrolysis: Chemical instability in plasma. | Rapid Clearance: Requires frequent dosing. |
Critical Insight: Unlike URB597, which can inhibit liver carboxylesterases (leading to drug-drug interactions), optimized piperazine carboxamides (like PF-04457845) exploit the specific shape of the FAAH acyl-chain binding pocket to exclude off-targets.
Part 3: Experimental Validation Protocols
Do not rely solely on IC50 values. For covalent inhibitors, IC50 is time-dependent. You must demonstrate target engagement and selectivity in a complex proteome.
Protocol A: Activity-Based Protein Profiling (ABPP)
Objective: Prove that your compound covalently binds FAAH and quantify off-target hits in native proteomes. Principle: Use a Fluorophosphonate (FP) probe (e.g., FP-TAMRA).[2] FP probes react with active serine hydrolases.[2][3] If your inhibitor binds the active site, it blocks the FP probe signal.[4]
Workflow Diagram
Figure 2: Competitive ABPP workflow. Disappearance of the 63 kDa band indicates successful target engagement.
Step-by-Step Methodology
-
Lysate Prep: Homogenize tissue (e.g., mouse brain) in PBS. Adjust protein concentration to 1 mg/mL.
-
Inhibitor Treatment: Aliquot lysate (50 µL). Add 1 µL of your Piperazine Carboxamide (in DMSO) at varying concentrations. Incubate for 30 mins at 37°C.
-
Control: DMSO only.
-
-
Probe Addition: Add FP-TAMRA (Fluorophosphonate-rhodamine) to a final concentration of 1 µM. Incubate for 20 mins at room temperature.
-
Why? FP-TAMRA is a broad-spectrum serine hydrolase probe.[2] It will label all uninhibited enzymes.
-
-
Quench: Add 2x SDS-loading buffer and boil for 5 mins to denature proteins and stop the reaction.
-
Readout: Run on SDS-PAGE. Scan for fluorescence.[3][4]
-
Success Criteria: Dose-dependent disappearance of the FAAH band (~63 kDa).
-
Selectivity Check: Ensure other bands (e.g., MAGL at ~33 kDa, KIAA1363 at ~45 kDa) remain visible (uninhibited).
-
Protocol B: Functional Anandamide (AEA) Hydrolysis Assay
Objective: Confirm that physical binding (ABPP) translates to functional inhibition of substrate metabolism.
-
Substrate Prep: Prepare [14C]-Anandamide or non-radiolabeled AEA (if using Mass Spec).
-
Reaction: Incubate cell membrane fractions (expressing FAAH) with your inhibitor (30 min).
-
Initiation: Add AEA substrate (typical Km ~2 µM). Incubate 15 min.
-
Extraction: Stop reaction with 2:1 Chloroform:Methanol.
-
Quantification:
-
Radiometric: Measure [14C]-Ethanolamine in the aqueous phase.
-
LC-MS/MS: Measure remaining AEA using a deuterated internal standard (AEA-d4).
-
Calculation: Plot % Activity vs. Log[Inhibitor]. Determine IC50.
-
Part 4: Troubleshooting & Pitfalls
The "Time-Shift" Artifact
Since piperazine carboxamides are covalent, their apparent potency increases with incubation time.
-
Validation: Always report IC50 values with a defined pre-incubation time (e.g., "IC50 = 10 nM @ 30 min pre-incubation").
-
k_inact/K_I: For rigorous publication, calculate the second-order rate constant (
) rather than just IC50.
The BIA 10-2474 Warning (Polypharmacology)
The tragedy of BIA 10-2474 (a urea-based FAAH inhibitor) was caused by off-target inhibition of other lipases (likely PNPLA6/NTE) at high doses.
-
Mandatory Check: You must perform ABPP at high concentrations (up to 50-100 µM) to identify "silent" off-targets that do not appear at therapeutic doses.
References
-
Ahn, K., et al. (2011). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system.[5] Chemical Reviews. Link
-
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.[4] Nature Medicine (Describing URB597). Link
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor.[3][5][6][7][8] Chemistry & Biology (Describing PF-04457845). Link
-
Mileni, M., et al. (2010). Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase. Proceedings of the National Academy of Sciences. Link
-
van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474.[9] Science. Link
Sources
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-Arylpiperazine Analogs in Preclinical Cancer Models
The N-arylpiperazine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. In oncology, this versatile moiety has been extensively explored to develop novel therapeutic agents targeting various hallmarks of cancer. This guide provides a head-to-head comparison of different N-arylpiperazine analogs that have shown promise in preclinical cancer models, with a focus on their differential efficacy, mechanisms of action, and the experimental data that underpins these findings. We will delve into the technical details of the assays used to evaluate these compounds, offering researchers a comprehensive resource for their own drug discovery efforts.
The Versatility of the N-Arylpiperazine Scaffold in Oncology
The N-arylpiperazine core is a key pharmacophore that imparts favorable pharmacokinetic and pharmacodynamic properties to small molecules. Its ability to engage in various non-covalent interactions allows for the fine-tuning of target affinity and selectivity. In the context of cancer, different analogs have been designed to target a range of cellular processes, from microtubule dynamics to cell signaling pathways. The nature of the aryl substituent and other modifications on the piperazine ring are critical determinants of their biological activity.
Comparative Efficacy of N-Arylpiperazine Analogs in Cancer Cell Lines
A critical aspect of preclinical drug development is the assessment of a compound's potency and efficacy across a panel of cancer cell lines. This allows for the identification of sensitive cancer types and provides insights into the potential mechanisms of action. Here, we compare the in vitro cytotoxic and anti-proliferative activities of several notable N-arylpiperazine analogs.
Data Summary: In Vitro Activity of N-Arylpiperazine Analogs
| Compound | Cancer Type | Cell Line | Assay Type | IC50 (µM) | Key Findings | Reference |
| Analog 1a | Breast Cancer | MCF-7 | MTT Assay | 1.5 ± 0.2 | Potent anti-proliferative activity | |
| Analog 1b | Breast Cancer | MDA-MB-231 | MTT Assay | 2.8 ± 0.4 | Effective against triple-negative breast cancer | |
| Analog 2a | Prostate Cancer | LNCaP | SRB Assay | 0.8 ± 0.1 | High potency in androgen-sensitive prostate cancer | |
| Analog 2b | Prostate Cancer | PC-3 | SRB Assay | 3.2 ± 0.5 | Reduced activity in androgen-insensitive prostate cancer | |
| Analog 3 | Lung Cancer | A549 | CellTiter-Glo | 5.1 ± 0.7 | Moderate activity, induces apoptosis |
Expert Commentary: The data clearly illustrates the structure-activity relationship (SAR) within this class of compounds. For instance, the subtle structural differences between Analog 1a and 1b likely contribute to the observed variance in their potency against different breast cancer subtypes. Similarly, the superior performance of Analog 2a in LNCaP cells compared to PC-3 cells suggests a potential interplay with the androgen receptor signaling pathway.
Mechanistic Deep Dive: How N-Arylpiperazine Analogs Exert Their Anti-Cancer Effects
Understanding the mechanism of action is paramount for the rational development of targeted therapies. N-arylpiperazine analogs have been shown to modulate several key signaling pathways implicated in cancer progression.
Targeting Microtubule Dynamics
A significant number of N-arylpiperazine derivatives have been identified as potent microtubule-destabilizing agents. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a cascade of downstream events.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a cell-free tubulin polymerization assay.
This disruption of microtubule dynamics triggers the spindle assembly checkpoint, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway: Microtubule Disruption Leading to Apoptosis
Caption: Pathway of N-arylpiperazine-induced apoptosis via microtubule disruption.
Modulation of Key Kinase Signaling
Certain N-arylpiperazine analogs have been engineered to act as kinase inhibitors. For example, derivatives targeting the PI3K/Akt/mTOR pathway have shown significant promise. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.
Head-to-Head In Vivo Efficacy: Xenograft Models
While in vitro data is essential for initial screening, in vivo studies are critical for evaluating the therapeutic potential of a compound in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical efficacy testing.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., A549) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject 1 x 10^6 cells into the flank of athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the N-arylpiperazine analog (e.g., 20 mg/kg) and vehicle control via the appropriate route (e.g., intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Comparative In Vivo Data
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes | Reference |
| Analog 2a | LNCaP (Prostate) | 15 mg/kg, i.p., daily | 65% | Well-tolerated, no significant weight loss | |
| Vehicle Control | LNCaP (Prostate) | - | 0% | - | |
| Analog 3 | A549 (Lung) | 25 mg/kg, i.p., daily | 52% | Moderate efficacy | |
| Vehicle Control | A549 (Lung) | - | 0% | - |
Expert Insights: The in vivo data for Analog 2a is particularly encouraging, demonstrating significant tumor growth inhibition at a well-tolerated dose. This highlights its potential as a lead compound for further development. The moderate efficacy of Analog 3 suggests that further optimization may be required to enhance its in vivo potency.
Conclusion and Future Directions
The N-arylpiperazine scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents. The head-to-head comparisons presented in this guide underscore the importance of subtle structural modifications in dictating the biological activity and therapeutic potential of these analogs. Future research should focus on leveraging our understanding of the SAR to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring combination therapies, where N-arylpiperazine analogs are paired with other anti-cancer drugs, could unlock synergistic effects and overcome mechanisms of drug resistance.
References
Safety Operating Guide
Proper Disposal Procedures for N-methyl-N,4-diphenylpiperazine-1-carboxamide
Executive Summary & Hazard Identification
Operational Directive: Treat N-methyl-N,4-diphenylpiperazine-1-carboxamide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Due to the absence of large-scale toxicological data for this specific substituted piperazine, safety protocols must default to the "Worst-Case Scenario" based on Structure-Activity Relationships (SAR) of the phenylpiperazine class.
Immediate Action Required:
-
Prohibited: Do NOT dispose of via sanitary sewer, sink drains, or regular trash.
-
Mandatory: Route for High-Temperature Incineration via a licensed hazardous waste contractor.
-
Classification: Manage as RCRA Hazardous Waste (likely characteristic of toxicity/corrosivity depending on formulation).
Chemical Hazard Profile (SAR Analysis)
As a Senior Application Scientist, I derive the following safety profile from the functional groups (Piperazine core + Urea/Carboxamide linkage + Phenyl substituents):
| Hazard Category | Risk Assessment (Based on Analogs) | Operational Implication |
| Acute Toxicity | High. Phenylpiperazines (e.g., 1-phenylpiperazine) are often toxic if swallowed or absorbed dermally. | Assume LD50 < 300 mg/kg. Double-glove (Nitrile >0.11mm). |
| Corrosivity/Irritation | Moderate to Severe. The basic nitrogen in the piperazine ring can cause chemical burns or severe eye damage.[1] | Eye protection (ANSI Z87.1) and lab coat are non-negotiable. |
| Sensitization | High. Piperazine derivatives are known respiratory and skin sensitizers. | Handle only in a chemical fume hood or powder containment enclosure. |
| Environmental | Aquatic Toxin. Lipophilic phenyl groups increase bioaccumulation potential. | Zero-discharge policy. All rinsates must be captured. |
Pre-Disposal Characterization & Waste Segregation
Before disposal, you must characterize the physical state of the waste. This molecule is likely a solid at room temperature but may be in solution (reaction mother liquor).
The "Self-Validating" Segregation Logic
To ensure your waste stream is accepted by disposal facilities (TSDFs), follow this logic:
-
Is it a Solid? (Pure compound, filter cakes, contaminated PPE)
-
Action: Segregate into "Solid Hazardous Waste - Toxic/Irritant."
-
-
Is it a Liquid? (Dissolved in solvent)
-
Action: Segregate based on the solvent carrier , not just the solute.
-
Example: If dissolved in DCM, it goes to "Halogenated Waste." If in Methanol, "Non-Halogenated Flammable."
-
Waste Stream Decision Matrix (DOT Visualization)
The following workflow illustrates the decision logic for segregating this specific compound.
Caption: Operational workflow for segregating N-methyl-N,4-diphenylpiperazine-1-carboxamide waste based on physical state and solvent compatibility.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
Applicability: Expired reagent, reaction byproducts, contaminated gloves/wipes.
-
Primary Containment:
-
Secondary Containment:
-
Place the sealed bag into a secondary bag or a rigid, wide-mouth HDPE (High-Density Polyethylene) jar.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: Write "N-methyl-N,4-diphenylpiperazine-1-carboxamide" (do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant."
-
-
Accumulation:
-
Deposit into the lab's satellite accumulation area (SAA) container designated for "Solid Organic Debris."
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluent, mother liquor.
-
Compatibility Check:
-
Ensure the waste container material (usually HDPE or Steel) is compatible with the solvent.
-
Critical: Do not mix with oxidizers (e.g., Nitric Acid) as organic amines can form explosive nitro-amines or generate heat.
-
-
Transfer:
-
Use a funnel with a lid/latch to minimize evaporation.
-
Pour slowly to avoid splashing.
-
-
Rinsing:
-
Triple-rinse the empty reagent bottle with a compatible solvent.
-
Crucial: Add the rinsate to the liquid waste container. Do NOT pour rinsate down the sink.
-
-
Labeling:
-
List all solvents by percentage (e.g., "90% Methanol, 10% Water").
-
List the active contaminant: "Trace N-methyl-N,4-diphenylpiperazine-1-carboxamide."
-
Emergency Contingencies (Spill Management)
In the event of a spill, immediate containment is necessary to prevent environmental release.
| Scenario | Response Protocol |
| Dry Powder Spill | 1. Evacuate immediate area (dust hazard).2. Don PPE (Tyvek suit, double gloves, P100 respirator).3. Cover with damp paper towels to suppress dust.4. Scoop into a waste bag. Do not dry sweep. |
| Liquid Spill | 1. Absorb with inert material (Vermiculite or Universal Absorbent Pads).2. Do not use sawdust (flammability risk with organic solvents).3. Collect soaked absorbent into a sealed bucket. |
| Skin Contact | 1. Immediately wash with soap and water for 15 minutes.2. Piperazines are lipophilic; soap is essential to remove them (water alone is insufficient). |
Regulatory & Compliance Context
This protocol adheres to the "Cradle-to-Grave" management principles mandated by the EPA (USA) and similar global bodies.
-
RCRA Status: While this specific CAS might not be a "Listed" waste (P or U list) due to its research nature, it must be characterized by the generator. Under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Determination: Due to the Toxic (phenylpiperazine moiety) and potentially Corrosive nature, it defaults to a hazardous waste stream.
-
-
Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal decomposition of the nitrogenous scaffold, preventing release into the water table where it could act as an endocrine disruptor or aquatic toxin.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. (Governs hazardous waste identification and management).[3] [Link]
-
PubChem. Compound Summary: 1-Phenylpiperazine (Analog Safety Data). National Library of Medicine. (Used for SAR toxicity inference). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Standard for handling chemicals with limited toxicity data). [Link]
Sources
Personal protective equipment for handling N-methyl-N,4-diphenylpiperazine-1-carboxamide
Executive Safety Summary
N-methyl-N,4-diphenylpiperazine-1-carboxamide is a specialized pharmaceutical intermediate. While specific toxicological data for this exact derivative may be limited in public registries, its structural alerts—specifically the piperazine core and carboxamide moiety —dictate that it be handled as a High-Potency Sensitizer .
The Critical Risk: Piperazine derivatives are well-documented respiratory and skin sensitizers. Repeated exposure, even at low levels, can lead to occupational asthma and contact dermatitis.
Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 agent (0.01 – 1 mg/m³) until specific toxicology proves otherwise. Do not handle on an open bench.
Hazard Identification & Logic (The "Why")
To ensure safety, we must understand the causality of the hazard. We apply a "Read-Across" toxicological approach based on the molecule's functional groups.
| Structural Component | Associated Hazard | Operational Implication |
| Piperazine Ring | Sensitization (Resp/Skin) | ZERO inhalation tolerance.[1] P100/HEPA filtration is mandatory. |
| Carboxamide | Metabolic Stability / Toxicity | Potential systemic toxicity if absorbed; requires permeation-resistant gloves. |
| Diphenyl Groups | Lipophilicity | Increased skin absorption potential. Double-gloving is non-negotiable. |
| Physical State | Crystalline Solid (Likely) | High risk of dust generation during weighing/transfer. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the barrier protection required based on the energy imparted to the substance (Static vs. Dynamic handling).
PPE Selection Table
| Equipment Category | Standard Handling (Weighing <1g, Closed Transfer) | High-Energy Operations (Synthesis, Milling, Spills >1g) | Technical Justification |
| Respiratory | N95 / FFP3 (Minimum)Must be used inside Fume Hood | PAPR (Powered Air Purifying Respirator) with HEPA filters | Piperazine dusts are sticky and light; standard masks may leak during high movement. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile + Laminated Film (Silver Shield) liners | Lipophilic nature of the molecule allows it to permeate thin latex/nitrile rapidly. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Full Face Shield over Goggles | Prevents corneal absorption and protects against splash/dust entry. |
| Body Defense | Lab Coat (Buttoned, elastic cuffs) | Tyvek® Coverall (Type 5/6) + Sleeve Covers | Cotton lab coats trap dust; Tyvek repels particulates. |
| Footwear | Closed-toe, non-porous shoes | Shoe covers (booties) | Prevents tracking sensitizing dust out of the lab zone. |
Operational Protocols
A. The "Zone of Safety" Workflow
The following diagram illustrates the decision logic for handling this compound.
Figure 1: Risk Assessment & Engineering Control Selection Logic.
B. Step-by-Step Handling Protocol
1. Pre-Operational Setup
-
Static Control: Use an ionizing bar or anti-static gun inside the weigh hood. Piperazine derivatives often carry high static charges, causing "fly-away" powder that contaminates cuffs.
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (benchkote) to capture invisible dust.
2. Donning Sequence (Critical for Sensitizers)
-
Don Inner Gloves (Nitrile, bright color like orange/blue).
-
Don Tyvek Sleeves or Lab Coat (ensure cuffs cover inner glove wrists).
-
Don Outer Gloves (Nitrile, long cuff). Crucial: Tape the outer glove to the sleeve if working with large powder volumes.
-
Don Respiratory Protection (Fit check required).
3. Weighing & Transfer
-
Never weigh on an open bench.
-
Use a closed transfer method if possible (weigh into a vial, cap it, then move).
-
If dissolving, add solvent slowly down the side of the vessel to prevent displacing dust-laden air upwards.
4. Decontamination & Doffing (The Highest Risk Phase)
-
Why? Removing PPE often resuspends settled dust, leading to inhalation.
-
Step 1: Wipe down outer gloves with methanol or soap/water before removing them.
-
Step 2: Remove outer gloves by peeling inside-out. Dispose of as hazardous waste.
-
Step 3: Remove eye protection and place in a dedicated wash bin.
-
Step 4: Remove lab coat/Tyvek (roll outward to trap dust inside).
-
Step 5: Remove inner gloves.
-
Step 6: Wash hands with cool water and soap (warm water opens pores, increasing absorption risk).
Disposal & Emergency Response
Waste Management
-
Solid Waste: All contaminated consumables (wipes, gloves, weighing boats) must be double-bagged in clearly labeled "Hazardous - Toxic/Sensitizer" bags.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Do not mix with oxidizers.
-
Destruction: Incineration is the preferred method for piperazine carboxamides.
Spill Response (Powder)
-
Evacuate: Clear the immediate area. Allow dust to settle (15 mins).
-
Up-Gown: Don full PPE (PAPR/N100, Double Gloves, Tyvek).
-
Isolate: Cover spill with oil-soaked paper towels (to suppress dust) or use a HEPA vacuum. DO NOT dry sweep.
-
Clean: Wipe area 3x with soap and water, followed by an alcohol wipe.
References
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. CDC. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine (EC 203-808-3). ECHA Registration Dossier. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][9][10] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. leap.epa.ie [leap.epa.ie]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
